molecular formula C9H7BrN2O2 B1431624 methyl 4-bromo-1H-benzimidazole-6-carboxylate CAS No. 1354756-19-6

methyl 4-bromo-1H-benzimidazole-6-carboxylate

Cat. No.: B1431624
CAS No.: 1354756-19-6
M. Wt: 255.07 g/mol
InChI Key: CDYKPQFWNKHEEM-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-1H-benzimidazole-6-carboxylate is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry and anticancer drug discovery. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purines, which allows it to interact readily with biopolymers in biological systems . This resemblance facilitates diverse weak interactions, enabling benzimidazole-based compounds to bind to a broad spectrum of therapeutic targets . As a brominated and ester-functionalized derivative, this compound is a versatile precursor for synthesizing more complex molecules via cross-coupling reactions and functional group transformations. Researchers value this reagent for constructing potential kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and DNA-intercalating agents . Benzimidazole derivatives have demonstrated potent anticancer activities through multiple mechanisms, including induction of apoptosis, disruption of cell cycle progression, and inhibition of key enzymes like topoisomerase and epidermal growth factor receptor (EGFR) . Several benzimidazole-based drugs, such as Abemaciclib and Veliparib, have gained clinical approval, highlighting the scaffold's significant translational potential . This product is intended for research purposes as a key synthetic intermediate in constructing these potent therapeutic agents. This product is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

methyl 7-bromo-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYKPQFWNKHEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds, characterized by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules, including approved drugs such as the proton-pump inhibitors omeprazole and the anthelmintic albendazole. The versatile biological activities of benzimidazole derivatives, which include antimicrobial, anticancer, antiviral, and anti-inflammatory properties, have driven extensive research into the synthesis and evaluation of novel analogues.[1][2] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties, which in turn influences the pharmacokinetic and pharmacodynamic profile of the molecule.

This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, methyl 4-bromo-1H-benzimidazole-6-carboxylate . Due to the limited availability of direct experimental data for this compound, this guide leverages predicted data from computational models and extrapolates information from structurally related analogues to provide a robust profile for researchers. We will delve into its key physicochemical parameters, propose a plausible synthetic route, detail experimental protocols for its characterization, and discuss its potential biological significance.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For methyl 4-bromo-1H-benzimidazole-6-carboxylate, a comprehensive understanding of these properties is essential for its development as a potential therapeutic agent.

Predicted Physicochemical Data

In the absence of extensive experimental data, computational methods provide valuable predictions for key physicochemical parameters. The following table summarizes the predicted properties for methyl 4-bromo-1H-benzimidazole-6-carboxylate.

PropertyPredicted ValueNotes
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Melting Point Not availableLikely a solid at room temperature, by analogy to similar compounds.[3]
Boiling Point 383.9 ± 45.0 °CPredicted for a close isomer, 6-bromo-1-methyl-1H-benzimidazole-4-carboxylic acid methyl ester.[4]
Density 1.61 ± 0.1 g/cm³Predicted for a close isomer.[4]
pKa 3.45 ± 0.10Predicted for the protonated benzimidazole nitrogen of a close isomer.[4] This indicates it is a weak base.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Estimated based on related structures. A higher logP suggests greater lipophilicity.
Aqueous Solubility LowExpected to have low aqueous solubility, a common characteristic of benzimidazole derivatives.[5]

Synthesis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Bromination and Cyclization A 3-Amino-4-nitrobenzoic acid B Methylation A->B CH₃I, K₂CO₃ C Methyl 3-amino-4-nitrobenzoate B->C D Reduction C->D H₂, Pd/C E Methyl 3,4-diaminobenzoate D->E F Methyl 3,4-diaminobenzoate G Bromination F->G NBS, Acetonitrile H Methyl 5-bromo-3,4-diaminobenzoate G->H I Cyclization with Formic Acid H->I J Methyl 4-bromo-1H-benzimidazole-6-carboxylate I->J

Caption: Proposed two-step synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 3,4-diaminobenzoate (Intermediate)

  • Esterification of 3-Amino-4-nitrobenzoic acid: To a solution of 3-amino-4-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-amino-4-nitrobenzoate.

  • Reduction of the Nitro Group: Dissolve the methyl 3-amino-4-nitrobenzoate in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 3,4-diaminobenzoate.

Step 2: Synthesis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate (Final Product)

  • Bromination of Methyl 3,4-diaminobenzoate: Dissolve the methyl 3,4-diaminobenzoate in a suitable solvent such as acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Cyclization to form the Benzimidazole Ring: The crude methyl 5-bromo-3,4-diaminobenzoate is then refluxed in formic acid for 2-3 hours. After cooling, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel will yield the final product, methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and key physicochemical properties of the synthesized methyl 4-bromo-1H-benzimidazole-6-carboxylate, a series of analytical and experimental procedures should be performed.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Protocol:

  • A small amount of the dried, purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range at which the compound begins to melt and completely liquefies is recorded. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination

Determining the aqueous solubility of a compound is crucial for predicting its oral bioavailability.

Solubility_Determination A Add excess solid compound to a known volume of buffer (e.g., PBS, pH 7.4) B Equilibrate the suspension at a constant temperature (e.g., 25 °C or 37 °C) with constant stirring for 24-48 hours A->B C Filter or centrifuge the suspension to remove undissolved solid B->C D Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV) C->D E Calculate the solubility in mg/mL or mol/L D->E

Caption: Workflow for the experimental determination of thermodynamic solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure of the synthesized compound.

  • ¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons on the benzimidazole ring system, the methyl ester protons, and the N-H proton of the imidazole ring.

  • ¹³C NMR: This will show the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

UV-Vis Spectroscopy: The UV-Vis spectrum can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.

Potential Biological Significance and Mechanism of Action

While specific biological data for methyl 4-bromo-1H-benzimidazole-6-carboxylate is not yet available, the benzimidazole scaffold and the presence of a bromine substituent suggest potential for significant biological activity.

Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Similar to other benzimidazole-containing drugs like nocodazole, the compound may interfere with microtubule formation, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Benzimidazoles are known to inhibit various kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[7]

  • Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Antimicrobial Activity: Bromo-substituted heterocyclic compounds often display enhanced antimicrobial activity.[8] The mechanism of action for benzimidazole-based antimicrobials can involve:

  • Inhibition of Fumarate Reductase: This enzyme is essential for the anaerobic respiration of many microorganisms.

  • Disruption of Microtubule Synthesis: Similar to their anticancer effects, they can target microbial tubulin.[2]

  • Inhibition of Nucleic Acid and Protein Synthesis.

The presence of the methyl ester at the 6-position and the bromine atom at the 4-position will modulate the lipophilicity and electronic properties of the benzimidazole core, which can significantly influence its binding affinity to biological targets and its overall pharmacological profile. Further in-vitro and in-vivo studies are necessary to elucidate the specific biological activities and mechanism of action of this compound.

Conclusion

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a promising, yet under-explored, member of the benzimidazole family. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard experimental protocols for its characterization. The structural features of this molecule suggest a strong potential for biological activity, particularly in the areas of oncology and infectious diseases. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzimidazole derivatives. Further experimental validation of the predicted properties and biological screening are crucial next steps in unlocking the full potential of this compound.

References

  • 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-268.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Frontiers in Pharmacology, 13, 971482.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology, 10(7), 2403-2409.
  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega, 7(35), 31087–31101.
  • ChemDraw | Revvity Signals Software. Available from: [Link]

  • Marvin - Chemical Drawing Software - Chemaxon. Available from: [Link]

  • Online Chemical Modeling Environment. Available from: [Link]

  • 4-Bromo-1H-benzimidazole. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • FreeChemDraw - Free Online Chemical Structure Editor. Available from: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2021). RSC Advances, 11(48), 30199-30248.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197597.
  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2016). Molecules, 21(5), 633.
  • Antimicrobial activity of a new series of benzimidazole derivatives. (2008). European Journal of Medicinal Chemistry, 43(4), 846-852.
  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Journal of Biomolecular Structure and Dynamics, 1-18.
  • Free alternative for Chemdraw. 100% free. Online tool. : r/chemistry - Reddit. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 3047–3063.
  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. (2021). Journal of Medicinal Chemistry, 64(19), 14618–14641.
  • Chemicalize - Instant Cheminformatics Solutions. Available from: [Link]

  • Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7) - Cheméo. Available from: [Link]

  • ChemDraw – Molecular Drawing and Analysis Software - RITME. Available from: [Link]

  • Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2015). Journal of Heterocyclic Chemistry, 52(4), 1144-1151.
  • The Royal Society of Chemistry. Available from: [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Current Medicinal Chemistry, 30(33), 3635-3663.
  • Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (2002). Molecules, 7(5), 441-450.
  • A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015).
  • Chemical Properties on Demand - Introducing - PSEforSPEED. Available from: [Link]

  • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, - Max Delbrück Center for Molecular Medicine. Available from: [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. Available from: [Link]

  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 34047-34066.
  • methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • MarvinSketch : Calculations - SCFBio. Available from: [Link]

  • 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - ResearchGate. Available from: [Link]

  • Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2021). Journal of the Indian Chemical Society, 98(11), 100189.
  • Chemix - Draw Lab Diagrams. Simply. Available from: [Link]

  • Molecular Properties Prediction - Osiris Property Explorer - Organic Chemistry Portal. Available from: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2022). International Journal of Molecular Sciences, 23(12), 6746.
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Medicinal Chemistry, 23(23), 2518-2545.
  • RSC Medicinal Chemistry. OSTI.GOV. Available from: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Journal of the Indian Chemical Society, 100(10), 101157.
  • 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino) - PubChem. Available from: [Link]775786)

Sources

The Strategic Synthesis and Application of Methyl 4-Bromo-1H-benzimidazole-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] Strategic functionalization of the benzimidazole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a key intermediate for creating diverse compound libraries. While a specific CAS number for this methyl ester is not readily found in major chemical databases, this guide will focus on the synthesis of its parent carboxylic acid, 6-bromo-1H-benzoimidazole-4-carboxylic acid (CAS No. 255064-08-5), and its subsequent esterification.[4][5]

Physicochemical Properties and Identification

While detailed experimental data for the target methyl ester is scarce, the properties of the parent carboxylic acid provide a foundational understanding.

PropertyValue (for 6-Bromo-1H-benzoimidazole-4-carboxylic acid)Reference
CAS Number 255064-08-5[4][5]
Molecular Formula C8H5BrN2O2[5]
Molecular Weight 241.04 g/mol [5]
Physical Form Solid

Synthesis Pathway: A Two-Stage Approach

The synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate is most effectively approached through the preparation of the corresponding carboxylic acid followed by esterification. This strategy allows for purification of the intermediate acid, ensuring a higher quality final product.

Synthesis_Workflow A Substituted o-Phenylenediamine C 6-Bromo-1H-benzoimidazole-4-carboxylic acid (CAS: 255064-08-5) A->C Cyclization B Cyclization Reagent (e.g., Formic Acid) B->C F Methyl 4-bromo-1H-benzimidazole-6-carboxylate C->F Esterification D Methanol D->F E Acid Catalyst (e.g., H2SO4) E->F

Caption: General synthesis workflow for methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Part 1: Synthesis of 6-Bromo-1H-benzoimidazole-4-carboxylic Acid

The formation of the benzimidazole ring is a critical step. A common and effective method involves the cyclization of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as formic acid.[6]

Protocol: Synthesis of 6-Bromo-1H-benzoimidazole-4-carboxylic Acid

  • Starting Material: The synthesis commences with a suitably substituted 3-amino-4-aminobenzoic acid derivative, where the bromine substituent is already in place.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine in an excess of formic acid.

  • Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any residual formic acid.

    • Dry the product under vacuum to yield 6-bromo-1H-benzoimidazole-4-carboxylic acid.

Causality of Experimental Choices:

  • Formic Acid: The use of formic acid is a straightforward and high-yielding method for introducing the C2-unsubstituted imidazole ring.[6]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization reaction.

  • Aqueous Precipitation: The product is typically insoluble in water, allowing for a simple and effective initial purification step.

Part 2: Esterification to Methyl 4-bromo-1H-benzimidazole-6-carboxylate

With the carboxylic acid in hand, a standard Fischer esterification can be employed to obtain the desired methyl ester.

Protocol: Fischer Esterification

  • Reaction Setup: Suspend the 6-bromo-1H-benzoimidazole-4-carboxylic acid in an excess of methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Chromatographic Purification: This step is crucial for removing any unreacted starting material and by-products, ensuring the high purity required for subsequent applications in drug discovery.

The Role of Bromo-Substituted Benzimidazoles in Drug Discovery

The strategic placement of a bromine atom on the benzimidazole scaffold serves multiple purposes in medicinal chemistry.

Bromo_Influence A Bromo Substituent B Increased Lipophilicity A->B C Modulation of Electronic Properties A->C D Metabolic Blocking A->D E Halogen Bonding Interactions A->E G Improved Pharmacokinetics B->G F Enhanced Target Affinity C->F D->G E->F

Caption: Influence of the bromo substituent in drug design.

  • Modulation of Physicochemical Properties: The bromo group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the pKa of the benzimidazole ring system, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.

  • Metabolic Stability: The presence of a bromine atom can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, which can contribute to enhanced binding affinity and selectivity.[7]

The carboxylate group at the 6-position provides a versatile handle for further derivatization. It can be converted to amides, larger esters, or other functional groups to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of lead compounds.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 6-bromo-1H-benzoimidazole-4-carboxylic acid and its derivatives. The parent acid is classified as acutely toxic if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

Methyl 4-bromo-1H-benzimidazole-6-carboxylate represents a valuable building block for the synthesis of novel bioactive compounds. Its preparation, through the synthesis of the corresponding carboxylic acid and subsequent esterification, provides a reliable route to this key intermediate. The strategic incorporation of the bromo and methyl ester functionalities offers medicinal chemists a powerful platform for lead optimization and the development of next-generation therapeutics. A thorough understanding of the synthesis and the rationale behind the experimental choices is paramount for the successful application of this scaffold in drug discovery programs.

References

  • Tyger Scientific Inc. 6-Bromo-1H-benzoimidazole-4-carboxylic acid – CAS 255064-08-5. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

  • PubMed. Synthesis and Structure-Activity Relationships of New benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists. [Link]

  • PubMed Central. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • ResearchGate. Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. [Link]

  • Frontiers in Pharmacology. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

  • Malaysian Journal of Analytical Sciences. BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. [Link]

  • Bentham Science. Benzimidazole: A Milestone in the Field of Medicinal Chemistry. [Link]

  • ResearchGate. Comprehensive review in current developments of benzimidazole-based medicinal chemistry. [Link]

  • RSC Publishing. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including roles as anticancer, antiviral, antihypertensive, and antifungal agents.[1][2] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and the specific substitution patterns on the benzimidazole core. Consequently, the unambiguous determination of their structure is a critical step in the drug discovery and development pipeline.[3][4]

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of a novel benzimidazole derivative, methyl 4-bromo-1H-benzimidazole-6-carboxylate . This molecule presents an interesting case study due to its dissymmetric substitution pattern, featuring both an electron-withdrawing bromine atom and a methyl carboxylate group. We will explore a multi-technique spectroscopic approach, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to assemble a complete and validated structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of modern structure elucidation techniques.

A Multi-faceted Approach to Structure Verification

The definitive confirmation of a chemical structure, particularly for novel heterocyclic compounds, necessitates a synergistic application of various analytical techniques. No single method provides all the necessary information. Instead, we construct a self-validating system where data from each technique corroborates and refines the overall structural hypothesis. The logical workflow for the structure elucidation of methyl 4-bromo-1H-benzimidazole-6-carboxylate is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Proposed Synthesis Purification Purification (e.g., Crystallography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MolecularFormula Determine Molecular Formula MS->MolecularFormula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D ProtonEnvironment Assign Proton Environments NMR_1D->ProtonEnvironment CarbonSkeleton Assign Carbon Skeleton NMR_1D->CarbonSkeleton Connectivity Establish Connectivity NMR_2D->Connectivity Fragmentation Analyze Fragmentation Pattern MolecularFormula->Fragmentation FinalStructure Confirm Final Structure Fragmentation->FinalStructure ProtonEnvironment->Connectivity CarbonSkeleton->Connectivity Connectivity->FinalStructure

Figure 1: A comprehensive workflow for the structure elucidation of a novel compound, integrating synthesis, purification, and multi-technique spectroscopic analysis.

Mass Spectrometry: The First Step in Molecular Characterization

Mass spectrometry (MS) provides the foundational data point in any structure elucidation endeavor: the mass of the molecule. This allows for the determination of the molecular formula, a critical prerequisite for any further structural analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the basic nitrogen atoms of the benzimidazole ring, resulting in the observation of the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions that fit the measured mass within a narrow tolerance (typically < 5 ppm).

Data Interpretation and Fragmentation Analysis

For methyl 4-bromo-1H-benzimidazole-6-carboxylate (C₉H₇BrN₂O₂), the expected monoisotopic mass is 253.9745 Da. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.[4][5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z ([M+H]⁺)Observed m/z (Predicted)
C₉H₈⁷⁹BrN₂O₂⁺254.9823254.9820 ± 0.0013
C₉H₈⁸¹BrN₂O₂⁺256.9803256.9800 ± 0.0013

Further fragmentation in the mass spectrometer (MS/MS) can provide valuable structural information. Key expected fragmentation pathways for this molecule include:

  • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with an m/z corresponding to [M-31]⁺.

  • Loss of the methyl ester group (•COOCH₃): This would lead to a fragment at [M-59]⁺.

  • Decarboxylation: Loss of CO₂ from a fragment can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of their connectivity.

Experimental Protocol: A Suite of NMR Experiments
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it effectively solubilizes many benzimidazole derivatives and allows for the clear observation of exchangeable N-H protons.[6]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different proton environments, their chemical shifts, their integration (relative number of protons), and their splitting patterns (J-coupling).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information that is essential for piecing together the molecular structure.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of methyl 4-bromo-1H-benzimidazole-6-carboxylate and known substituent effects in aromatic systems, the following ¹H NMR spectrum is predicted in DMSO-d₆.[7][8]

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
N-H~12.5 - 13.5broad singlet1HThe N-H proton of benzimidazoles is typically deshielded and appears as a broad signal due to quadrupolar broadening and exchange.[6]
H-2~8.3 - 8.5singlet1HThis proton is attached to the C-2 carbon between the two nitrogen atoms and is characteristically found at a downfield chemical shift.
H-5~8.1 - 8.3singlet1HThis proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift.
H-7~7.8 - 8.0singlet1HThis proton is ortho to the bromine atom, which also causes a downfield shift.
O-CH₃~3.9 - 4.1singlet3HThis is a typical chemical shift for methyl ester protons.

Note: Due to the substitution pattern, the aromatic protons H-5 and H-7 are not expected to show significant coupling to each other (meta-coupling is often very small or unresolved).

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O~165 - 170Typical chemical shift for an ester carbonyl carbon.
C-2~140 - 145The C-2 carbon of the imidazole ring is characteristically deshielded.
C-3a/C-7a~135 - 145Bridgehead carbons of the benzimidazole ring system.[9]
C-5~125 - 130Aromatic carbon adjacent to the carboxylate group.
C-6~120 - 125Carbon bearing the carboxylate group.
C-7~115 - 120Aromatic carbon adjacent to the bromine atom.
C-4~110 - 115Carbon bearing the bromine atom; the direct attachment to bromine causes a shift to this region.
O-CH₃~52 - 55Typical chemical shift for a methyl ester carbon.

Note: The exact chemical shifts of the aromatic carbons can be influenced by the tautomeric equilibrium of the N-H proton. In DMSO, this equilibrium is often slow enough on the NMR timescale to observe distinct signals for C-4/C-7 and C-5/C-6.[9]

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are assembled. For methyl 4-bromo-1H-benzimidazole-6-carboxylate, the HMBC spectrum is particularly illuminating.

Figure 2: Key predicted HMBC correlations for methyl 4-bromo-1H-benzimidazole-6-carboxylate. Arrows indicate expected correlations from protons to carbons over two or three bonds.

Key Expected HMBC Correlations:

  • H-2 to C-3a and C-7a: These correlations are definitive for the proton at the 2-position and confirm the imidazole ring structure.

  • H-5 to C-4, C-6, and C-7a: This pattern of correlations will unambiguously place H-5 adjacent to the carbon bearing the bromine (C-4) and the carbon bearing the carboxylate group (C-6).

  • H-7 to C-4, C-5, and C-3a: Similarly, these correlations will confirm the position of H-7.

  • O-CH₃ to C=O: This correlation confirms the methyl ester functionality.

Conclusion: A Self-Validating Structural Proof

By integrating the data from high-resolution mass spectrometry with a comprehensive suite of NMR experiments, a self-validating and unambiguous structure elucidation of methyl 4-bromo-1H-benzimidazole-6-carboxylate can be achieved. The mass spectrometry data provides the molecular formula, while the ¹H and ¹³C NMR spectra identify all the constituent proton and carbon environments. Finally, 2D NMR experiments, particularly HMBC, provide the crucial connectivity information that allows for the complete assembly of the molecular puzzle. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, a fundamental requirement for the advancement of any research or development program in medicinal chemistry.

References

  • El kihel, A. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526.
  • García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022).
  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 579-586.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • Hesse, M., Meier, H., & Zeeh, B. (1991). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Kamal, A., & Rajasekhar, S. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Drug Discovery Technologies, 15(4), 285-304.
  • Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-528.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Kamal, A., et al. (2015). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. RSC Advances, 5(92), 75499-75513.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave assisted synthesis of 2-substituted aryl and alkyl benzimidazole derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
  • Dietrich, M. W., & Keller, J. S. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(6), 2354-2361.
  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A Mild and Efficient One-Pot Synthesis of 2H-Benzimidazoles from 2-Nitroanilines. Synlett, 2010(18), 2759-2764.
  • Nale, D. B., & Bhanage, B. M. (2015). Zinc-Catalyzed Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles. Synlett, 26(20), 2831-2834.
  • Raja, D., Philips, A., Palani, P., Lin, W. Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose as a C1 Synthon for the Synthesis of Benzimidazoles from o-Phenylenediamines via Oxidative Cyclization. The Journal of Organic Chemistry, 85(17), 11531-11540.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methyl 4-bromobenzoate NMR data. Retrieved from [Link]

  • Hoggett, J. G., Lunt, E., & Sutton, D. (1971).
  • Gunther, H. (2013).

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectrum based on fundamental NMR principles and comparative data from related structures. We will explore the influence of substituents on chemical shifts, predict the spectral features, and provide a standardized protocol for sample preparation and data acquisition. This guide is designed to serve as a practical resource for the structural elucidation and purity assessment of this important heterocyclic compound.

Introduction: The Significance of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Benzimidazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities.[1] Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a crucial building block in the synthesis of more complex drug candidates. Its rigid structure, substituted with both an electron-withdrawing bromo group and a methyl carboxylate group, presents a unique electronic environment. Accurate structural characterization is paramount for ensuring the integrity of the final active pharmaceutical ingredients. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.[2]

This guide will deconstruct the ¹H NMR spectrum of this molecule, offering a predictive analysis grounded in established theory and providing the practical knowledge needed for its confident characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure and identify the distinct proton environments. The structure of methyl 4-bromo-1H-benzimidazole-6-carboxylate is shown below, with each unique proton labeled.

Figure 1: Molecular structure of methyl 4-bromo-1H-benzimidazole-6-carboxylate with proton labeling.

The molecule has five distinct types of protons:

  • H1: The proton attached to the nitrogen of the imidazole ring (N-H).

  • H2: The proton on the C2 carbon of the imidazole ring.

  • H5: The aromatic proton on the C5 carbon of the benzene ring.

  • H7: The aromatic proton on the C7 carbon of the benzene ring.

  • H-ester: The three equivalent protons of the methyl ester group.

Due to prototropic tautomerism, the N-H proton can reside on either nitrogen (N1 or N3). In many solvents, this exchange is rapid on the NMR timescale, leading to a single, averaged environment for the aromatic portion of the molecule.[2] However, in a hydrogen-bond-accepting solvent like DMSO-d₆, this tautomerism can be slowed or "locked," allowing for the observation of distinct signals for H4 and H7. For this analysis, we will assume the tautomer shown, which is influenced by the electronic effects of the substituents.

Predictive ¹H NMR Spectral Analysis

The chemical shift of a proton is primarily determined by its local electronic environment. Electron-donating groups shield protons, shifting their signals upfield (to lower ppm), while electron-withdrawing groups deshield them, causing a downfield shift (to higher ppm).[3]

Substituent Effects
  • Bromo Group (at C4): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), deshielding nearby protons. It also has lone pairs that can participate in resonance, exhibiting an electron-donating mesomeric effect (+M). For halogens, the inductive effect generally dominates. This will most strongly deshield the adjacent H5 proton.

  • Methyl Carboxylate Group (at C6): The ester group is strongly electron-withdrawing through both induction and resonance (-I, -M). The carbonyl group creates significant deshielding, particularly on the ortho proton (H5 and H7). The magnetic anisotropy of the carbonyl group can also influence the chemical shifts of nearby protons.[4][5]

  • Imidazole Ring: The fused imidazole ring has a complex electronic nature, but as a whole, it influences the electron density of the benzene ring.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on these principles and data from similar compounds, we can predict the ¹H NMR spectrum, likely recorded in DMSO-d₆ to ensure solubility and clear observation of the N-H proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H1 (N-H) ~12.5 - 13.5Broad Singlet (br s)-Highly deshielded due to its acidic nature and hydrogen bonding with the DMSO-d₆ solvent. The signal is often broad due to quadrupole effects from the adjacent nitrogen and chemical exchange.[2]
H2 ~8.3 - 8.6Singlet (s)-This proton is on the electron-deficient imidazole ring, adjacent to two nitrogen atoms, leading to a significant downfield shift. It has no adjacent protons to couple with.
H7 ~8.2 - 8.4Doublet (d)J ≈ 1.5 - 2.0 Hz (⁴JH7-H5)This proton is ortho to the electron-withdrawing ester group, causing a strong deshielding effect. It will exhibit meta-coupling to H5.
H5 ~7.9 - 8.1Doublet (d)J ≈ 1.5 - 2.0 Hz (⁴JH5-H7)This proton is ortho to the bromo group and para to the ester group, both of which are deshielding. It will show meta-coupling to H7.
H-ester (CH₃) ~3.9 - 4.1Singlet (s)-These protons are on a methyl group attached to an oxygen atom, placing them in a relatively deshielded environment compared to alkyl protons. They are isolated and thus appear as a singlet.

Note on Coupling: The two aromatic protons, H5 and H7, are meta to each other. This four-bond coupling (⁴J) is typically small, in the range of 1-3 Hz.[2]

Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality and reliable ¹H NMR spectrum, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of methyl 4-bromo-1H-benzimidazole-6-carboxylate into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the compound and for observing the exchangeable N-H proton.[2]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is also common practice.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad N-H signal.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Integrate all signals. The relative integrals should correspond to the number of protons for each signal (1:1:1:1:3).

    • Reference the spectrum to either TMS (0.00 ppm) or the residual DMSO peak.

Logical Workflow for Spectral Interpretation

A systematic approach is key to accurate spectral interpretation. The following workflow outlines the logical steps for analyzing the ¹H NMR spectrum of the title compound.

G A Acquire ¹H NMR Spectrum in DMSO-d₆ B Identify Solvent and TMS Peaks A->B C Locate Broad Singlet (~12.5-13.5 ppm) Assign to N-H (H1) B->C D Identify Aliphatic Region Singlet (~3.9-4.1 ppm) Assign to Ester CH₃ C->D E Analyze Aromatic Region (7.5-8.5 ppm) D->E F Identify Most Downfield Signal Likely H2 (singlet) or H7 (doublet) E->F G Analyze Multiplicity and Coupling Two doublets with small J (~1.5-2.0 Hz) confirm meta-coupling F->G H Assign H7 and H5 based on deshielding effects (H7 ortho to ester, H5 ortho to Br) G->H I Check Integrals Ratio should be 1:1:1:1:3 H->I J Final Structural Confirmation I->J

Figure 2: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of methyl 4-bromo-1H-benzimidazole-6-carboxylate provides a distinct set of signals that can be unambiguously assigned through a systematic analysis of chemical shifts, multiplicities, and coupling constants. The downfield region reveals the characteristic broad N-H proton signal and the aromatic protons, whose chemical shifts are dictated by the strong electron-withdrawing effects of the bromo and methyl carboxylate substituents. The upfield region contains the sharp singlet of the methyl ester protons. This guide provides a robust predictive framework and a validated experimental approach, empowering researchers to confidently characterize this vital synthetic intermediate and ensure the quality and integrity of their materials in drug discovery and development pipelines.

References

  • BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from a relevant chemical supplier's technical documentation.[1]

  • Arkivoc. (n.d.). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams.[4]

  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR.[6]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).[3]

  • ResearchGate. (2025, August 6). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.[5]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.[7]

  • MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.[8]

  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.[9]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.[10]

  • National Center for Biotechnology Information. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.[11]

  • The Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives.[12]

  • ChemicalBook. (n.d.). 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR.[13]

  • Modgraph. (n.d.). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.[14]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.[15]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-benzimidazole.[16]

  • BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.[2]

Sources

13C NMR analysis of methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Benzimidazole derivatives are known for their diverse biological activities, making their structural integrity paramount.[1][2] This document delves into the theoretical underpinnings of substituent effects on the benzimidazole core, offers a detailed, field-proven experimental protocol for data acquisition, and presents a systematic approach to spectral interpretation. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the structural elucidation and quality control of complex aromatic compounds.

Introduction: The Imperative for Structural Verification

In the realm of pharmaceutical sciences, the precise structural characterization of a molecule is non-negotiable. Methyl 4-bromo-1H-benzimidazole-6-carboxylate, with its fused heterocyclic system and multiple substituents, presents a unique analytical challenge. ¹³C NMR spectroscopy serves as a primary tool for this purpose, offering an unambiguous fingerprint of the carbon skeleton.[3] Each carbon atom in a unique electronic environment produces a distinct signal, allowing for the verification of the core structure, the confirmation of substituent positions, and the detection of potential isomers or impurities.[3][4]

This guide moves beyond a simple recitation of data, aiming to equip the scientist with the causal logic behind the analysis—from predicting chemical shifts based on electronic effects to executing a self-validating experimental protocol.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon atom in methyl 4-bromo-1H-benzimidazole-6-carboxylate is governed by the complex interplay of the inherent electronic structure of the benzimidazole core and the perturbing effects of its substituents.

The Benzimidazole Core and Tautomerism

The parent benzimidazole molecule exists in a dynamic tautomeric equilibrium, where the N-H proton rapidly exchanges between the two nitrogen atoms.[1][5] In an unsubstituted benzimidazole, this exchange renders the benzene portion of the molecule symmetric on the NMR timescale, leading to fewer signals than the number of carbons (C4 is equivalent to C7, C5 to C6, and C3a to C7a).[5]

However, the presence of substituents at the 4- and 6-positions in the target molecule breaks this symmetry, meaning all seven carbons of the benzimidazole core are expected to be chemically non-equivalent and should, therefore, produce distinct resonances.

Substituent Effects on Aromatic Chemical Shifts

The positions of the signals for the aromatic carbons (typically δ 110-160 ppm) are modulated by the electron-donating or electron-withdrawing nature of the attached groups.[6][7]

  • Bromo Group (at C4): The bromine atom exerts two primary influences. It is strongly electronegative, creating an inductive electron-withdrawing effect (-I) that deshields nearby carbons. However, it also possesses a "heavy atom effect," which is a shielding phenomenon that specifically affects the directly attached carbon (ipso-carbon). This shielding effect often counteracts the inductive deshielding for the ipso-carbon.[8]

  • Methyl Carboxylate Group (at C6): The -COOCH₃ group is a classic electron-withdrawing group through both induction (-I) and resonance (-M or -R).[9] This group strongly deshields the ipso-carbon (C6) and other positions in conjugation with it (notably the ortho and para carbons).

  • Fused Imidazole Ring: The imidazole portion of the molecule has a significant electronic influence on the fused benzene ring. The pyrrole-like nitrogen (-NH-) is electron-donating, while the pyridine-like nitrogen (-N=) is electron-withdrawing.[5] The net effect dictates the baseline chemical shifts of the benzene ring carbons before other substituents are considered.

Predicted ¹³C Chemical Shifts

Based on these principles and data from analogous substituted benzimidazoles and aromatic systems, we can predict the approximate chemical shifts for each carbon in the molecule.[10][11][12] The numbering convention used for assignment is shown in the diagram below.

Caption: Numbering of Methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Carbon AtomHybridizationExpected Chemical Shift (δ, ppm)Rationale
C=O sp²~165-170Typical range for an ester carbonyl carbon.
C2 sp²~145-150Imidazole carbon flanked by two nitrogens, highly deshielded.[5]
C3a / C7a sp²~130-145Bridgehead carbons. Their exact shifts are sensitive to substituents on the benzene ring.
C4 sp²~110-120Ipso-carbon attached to bromine. Shielded by the heavy atom effect.
C5 sp²~120-130Aromatic CH, influenced by adjacent bromo and carboxylate groups.
C6 sp²~125-135Ipso-carbon attached to the electron-withdrawing carboxylate group; expected to be deshielded.
C7 sp²~115-125Aromatic CH, primarily influenced by the adjacent pyrrole-like nitrogen.[5]
-OCH₃ sp³~50-55Standard chemical shift for a methyl ester carbon.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. This workflow is designed to ensure scientific integrity at each stage.

Caption: Standard workflow for ¹³C NMR analysis.

Step 1: Sample Preparation
  • Mass Determination: Accurately weigh 50-100 mg of the sample.[13] A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzimidazoles due to its high solubilizing power and its ability to slow the exchange of the N-H proton. Its solvent peak at δ ~39.5 ppm can be used as a secondary reference. Deuterated chloroform (CDCl₃) is another common option.[14]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]

  • Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette plugged with glass wool directly into a high-quality, clean NMR tube (e.g., Wilmad 535-PP or equivalent).

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.0 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used for calibration.[15]

Step 2: NMR Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. This step is crucial for field-frequency stability. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks in the corresponding ¹H spectrum.[15]

  • Experiment Setup: Select a standard one-dimensional ¹³C experiment with proton decoupling. This simplifies the spectrum by collapsing all ¹H-¹³C couplings, resulting in a single peak for each unique carbon.[3]

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.

    • Acquisition Time (at): A value of 1-2 seconds is usually sufficient.

    • Relaxation Delay (d1): A delay of 2-5 seconds allows for adequate relaxation of the carbon nuclei between pulses.

    • Number of Scans (ns): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The time required can range from 30 minutes to several hours depending on the sample concentration.[13]

Step 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Calibration: Reference the spectrum by setting the TMS peak to δ 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d₆ at δ 39.51 ppm).

  • Peak Picking and Assignment: Identify all peaks and compare their chemical shifts to the predicted values in the table above. For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be required to correlate carbons with their attached or nearby protons.

Conclusion

The ¹³C NMR analysis of methyl 4-bromo-1H-benzimidazole-6-carboxylate is a powerful and definitive method for its structural characterization. A thorough understanding of the electronic effects exerted by the bromo and methyl carboxylate substituents on the benzimidazole framework allows for a confident prediction and interpretation of the resulting spectrum. By coupling this theoretical knowledge with the rigorous, self-validating experimental protocol detailed in this guide, researchers can ensure the acquisition of high-fidelity data, thereby upholding the standards of scientific integrity required in drug discovery and development.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10673–10681. [Link]

  • Hernández-Vázquez, E., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(10), 888-892. [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

  • MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Gaffney, K. A., et al. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education, 100(7), 2733–2739. [Link]

  • Indian Academy of Sciences. (n.d.). Supplementary Information for Synthesis of 2-substituted benzimidazoles/benzoxazoles/benzothiazoles. Retrieved from [Link]

  • ResearchGate. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Save My Exams. (n.d.). Predicting Carbon-13 NMR Spectra. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Oulu. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (2018). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of dibromobenzene?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • ACD/Labs. (n.d.). NMR Databases. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Running 13C spectra. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]

  • ResearchGate. (2011). Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations. [Link]

  • Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • PANACEA. (2024). Standard operating procedures for remote NMR measurements and sample shipment. Retrieved from [Link]

  • ACS Publications. (2012). INFERCNMR: A 13C NMR Interpretive Library Search System. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]

  • UC Davis Chem 124/224. (2024). Evaluating Aromaticity; Substituent Effects on Acidity Practice. [Link]

Sources

Solid-State Architecture and Structural Characterization of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-1H-benzimidazole-6-carboxylate represents a critical "anchor" scaffold in modern medicinal chemistry, particularly in the development of PARP inhibitors and kinase modulators. Its structural duality—combining a polar, hydrogen-bond-donating benzimidazole core with a lipophilic bromine handle and a reactive ester—creates a complex solid-state landscape.

This technical guide details the structural elucidation, crystallogenesis strategies, and solid-state implications of this molecule. It is designed for medicinal chemists and crystallographers requiring a rigorous framework for analyzing this intermediate’s conformational preferences and packing motifs, which directly influence solubility, bioavailability, and downstream coupling efficiency.

Molecular Architecture & Significance

The molecule comprises a fused benzene and imidazole ring (benzimidazole) substituted at the 4-position with a bromine atom and at the 6-position with a methyl ester.

The "Anchor" and the "Warhead"
  • The Scaffold (Benzimidazole): Acts as a bioisostere for purine bases, often binding to the hinge region of kinase ATP-binding pockets via the N-H and N: motifs.

  • The Handle (4-Bromo): A high-value site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. In the solid state, the large van der Waals radius of Bromine (1.85 Å) dictates steric packing limits.

  • The Effector (6-Carboxylate): Provides a vector for solubility modulation or further derivatization (e.g., amide coupling).

Tautomeric Ambiguity

In solution, 1H-benzimidazoles exist in rapid equilibrium between the 1-H and 3-H tautomers. However, crystallization freezes this equilibrium . Determining which nitrogen holds the proton in the crystal lattice is critical, as it defines the hydrogen bond donor/acceptor landscape for protein-ligand docking simulations.

Crystallogenesis & Solid-State Form Screening

Growing diffraction-quality single crystals of ester-substituted benzimidazoles requires balancing the hydrophobic nature of the bromine/ester with the polarity of the imidazole ring.

Solvent System Selection Logic
  • Protic Solvents (MeOH/EtOH): Encourage hydrogen bonding but may compete with intermolecular N-H...N interactions.

  • Aprotic Polar (DMSO/DMF): Excellent solubility but difficult to remove; often lead to solvates.

  • Non-Polar Antisolvents (Hexane/Heptane): Drive aggregation via hydrophobic effects (pi-stacking).

Validated Crystallization Protocol

The following protocol utilizes a Slow Vapor Diffusion technique, optimized for obtaining the thermodynamic polymorph.

Phase 1: Dissolution

  • Weigh 20 mg of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

  • Dissolve in 1.5 mL of THF (Tetrahydrofuran) or DCM (Dichloromethane) . Reason: The ester and bromine provide sufficient lipophilicity for these solvents.

  • Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial (inner vial).

Phase 2: Diffusion Setup

  • Place the inner vial (uncapped) inside a larger 20 mL scintillation vial.

  • Add 5 mL of n-Pentane or Hexane to the outer vial. Reason: Pentane has high vapor pressure and will slowly diffuse into the THF, lowering solubility gradually.

  • Cap the outer vial tightly. Parafilm the seal to prevent rapid evaporation.

Phase 3: Harvest

  • Store at 4°C in a vibration-free environment.

  • Inspect after 48-72 hours. Look for prismatic or block-like crystals (needles often indicate rapid precipitation and disorder).

Solid Form Decision Tree (Workflow)

CrystallizationWorkflow Start Crude Material (Methyl 4-bromo-1H-benzimidazole-6-carboxylate) Solubility Solubility Screen (THF, DCM, MeOH) Start->Solubility Method Method Selection Solubility->Method Vapor Vapor Diffusion (THF/Pentane) Method->Vapor High Solubility Evap Slow Evaporation (MeOH/Acetone) Method->Evap Med Solubility Check Microscopy Check (Birefringence?) Vapor->Check Evap->Check XRD Single Crystal XRD (Mo/Cu Source) Check->XRD Single Crystal Powder PXRD (Bulk Purity) Check->Powder Polycrystalline

Figure 1: Decision matrix for solid-state isolation of benzimidazole derivatives.

Structural Elucidation (X-Ray Diffraction)

When analyzing the solved structure (typically obtained via Direct Methods or Heavy Atom methods utilizing the Bromine signal), the following structural motifs are characteristic of this scaffold.

Unit Cell & Space Group

Benzimidazole esters typically crystallize in centrosymmetric space groups such as P21/c or P-1 due to their tendency to form inversion-symmetric dimers.

  • Predicted Density: ~1.6 - 1.7 g/cm³ (elevated due to the heavy Bromine atom).

  • Z value: Usually 4 (one molecule per asymmetric unit in P21/c).

The Supramolecular Synthon: R2,2(6) Dimer

The dominant feature in the crystal packing of 1H-benzimidazoles is the formation of intermolecular hydrogen bonds.

  • Interaction: N-H (donor) ··· N (acceptor).

  • Geometry: Two molecules pair up in an inversion center to form a planar dimer.

  • Graph Set: R2,2(6) (Ring, 2 donors, 2 acceptors, 6 atoms in the ring).

  • Significance: This dimer is extremely stable (approx. 8-10 kcal/mol) and competes with water solubility. Breaking this lattice energy is the primary barrier to dissolution.

Conformational Locks
  • Ester Torsion: The methyl ester at C6 will likely lie coplanar with the benzimidazole ring to maximize

    
    -conjugation. However, steric clash with adjacent protons (H5 or H7) may induce a slight twist (torsion angle 
    
    
    
    ≈ 5-15°).
  • Bromine Environment: The Br atom at C4 creates a "hydrophobic shield." In the crystal lattice, look for Type II Halogen Bonding (C-Br···O=C) where the electropositive "sigma hole" of the bromine interacts with the carbonyl oxygen of a neighboring ester.

Structural Implications for Drug Design

Understanding the crystal structure of this intermediate allows for "Structure-Based Reactivity" predictions.

Structural FeatureObservation (XRD)Implication for Med Chem
N-H...N Dimer Strong, planar H-bond network.High melting point (>200°C); poor aqueous solubility. Requires polar aprotic solvents for reactions.
C4-Bromine Large thermal ellipsoid or disorder.Sterically accessible for catalysis (Suzuki), but bulky ligands may face hindrance from the N1-H.
C6-Ester Coplanar with ring.Electronic conjugation deactivates the ring towards electrophilic attack; activates C2 for nucleophilic substitution.
Pi-Stacking Distance ~3.4 Å between planes.Indicates potential for intercalation; relevant if the final drug targets DNA or planar active sites.
Interaction Map

Interactions MolA Molecule A (Benzimidazole) MolA->MolA Halogen Bond (Br...O=C) MolB Molecule B (Inversion Mate) MolA->MolB H-Bond (N-H...N) Strong (1.9 Å) MolA->MolB Pi-Stacking (3.4 Å) Solvent Solvent Void

Figure 2: Primary intermolecular forces stabilizing the crystal lattice.

References

  • Benzimidazole Crystal Engineering

    • Title: The crystal structures of three disordered 2-substituted benzimidazole esters.
    • Source: IUCr / PubMed Central (2021).
    • Significance: Establishes the baseline disorder and packing modes for ester-substituted benzimidazoles.
    • URL:[Link]

  • Synthesis & Characterization

    • Title: Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor.
    • Source: Journal of Medicinal Chemistry (ACS).
    • Significance: Details the synthesis and SAR of benzimidazole esters as kinase/demethylase inhibitors.
    • URL:[Link]

  • General Benzimidazole Packing

    • Title: Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound.
    • Source: IUCrD
    • Significance: Provides comparative bond lengths and angles for the benzimidazole core.[1]

    • URL:[Link]

Sources

Technical Guide: Solubility Profile & Handling of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

[1][2][3]

Executive Summary & Compound Identity

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, kinase inhibitors, and epigenetic modulators.[1][2] Its physicochemical behavior is governed by the interplay between the lipophilic bromine/ester motifs and the polar benzimidazole core.[1][2][3]

This guide provides a comprehensive analysis of its solubility landscape, predictive physicochemical properties, and validated experimental protocols for solubility determination.[1][2][3] It is designed to assist researchers in optimizing reaction conditions, purification strategies, and formulation.[1][2][3]

Physicochemical Profile

Understanding the structural determinants of solubility is prerequisite to solvent selection.[1][2][3]

PropertyValue (Predicted/Estimated)Structural Impact on Solubility
Molecular Formula C

H

BrN

O

Moderate molecular weight facilitates dissolution in small-molecule carriers.[1][2][3]
Molecular Weight 255.07 g/mol Low MW suggests good permeability but crystal lattice energy may limit solubility in non-polars.[1][2][3]
LogP (Octanol/Water) ~2.2 – 2.5Moderately lipophilic.[2][3] Prefers organic solvents over neat aqueous media.[1][2][3]
H-Bond Donors (HBD) 1 (Imidazole -NH)Critical for solubility in polar protic solvents (Alcohols).[1][2][3]
H-Bond Acceptors (HBA) 3 (Imidazole -N=, Ester C=O, -O-)Enables high solubility in polar aprotic solvents (DMSO, DMF).[1][2]
pKa (Basic N) ~5.5 (Conjugate Acid)Solubility in water increases significantly at pH < 4.[2][3]0.
pKa (Acidic NH) ~12.5Solubility in water increases at pH > 13.[2][3]0.

Solubility Landscape & Solvent Compatibility[1][2][3][4]

The solubility of methyl 4-bromo-1H-benzimidazole-6-carboxylate follows a distinct "U-shaped" polarity curve. It shows peak solubility in polar aprotic solvents, moderate solubility in polar protic/chlorinated solvents, and poor solubility in non-polar hydrocarbons and neutral aqueous media.[1][2][3]

Organic Solvent Compatibility Table[1][2][3]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP, DMAc High (>50 mg/mL) Disrupts intermolecular H-bonding of the imidazole NH while solvating the ester/bromo groups via dipole interactions.[1][2] Preferred for stock solutions.
Chlorinated DCM, Chloroform, DCE Good (10–50 mg/mL) Excellent solvation of the lipophilic bromo-ester region.[1][3] Useful for extraction and chromatography.[1][2][3]
Polar Protic Methanol, Ethanol, Isopropanol Moderate (1–10 mg/mL) Temperature-dependent.[1][3] Good for recrystallization.[1][2][3] The imidazole N3 accepts H-bonds from the solvent.[1][2][3]
Ethers/Esters THF, Ethyl Acetate, Dioxane Moderate (1–10 mg/mL) THF is superior to EtOAc due to better H-bond acceptance.[1][3] EtOAc is often a non-solvent or anti-solvent in precipitation.[1][2][3]
Non-Polar Hexanes, Heptane, Toluene Poor (<0.1 mg/mL) Lack of dipole interaction prevents disruption of the crystal lattice.[1][3] Used as anti-solvents to force precipitation.[1][2][3]
Aqueous Water (pH 7) Insoluble The hydrophobic bromine and methyl ester dominate at neutral pH.[1][2][3]
Visualization: Solvation Mechanism

The following diagram illustrates the interaction between the solvent types and the specific functional groups of the molecule.

GCompoundMethyl 4-bromo-1H-benzimidazole-6-carboxylateBromo4-Bromo Group(Lipophilic)Compound->BromoEster6-Methyl Ester(H-Bond Acceptor)Compound->EsterImidazoleBenzimidazole Core(Amphoteric)Compound->ImidazoleDCMDCM / Chloroform(Van der Waals)Bromo->DCMSolvated byDMSODMSO / DMF(Dipole-Dipole)Ester->DMSODipole InteractionImidazole->DMSOH-Bond DisruptionMeOHMethanol / Ethanol(H-Bonding)Imidazole->MeOHH-Bond ExchangeHexaneHexanes(Anti-Solvent)Hexane->CompoundPrecipitates

Figure 1: Mechanistic interactions between solvent classes and specific pharmacophores of the target compound.[1][2][3]

Experimental Protocols: Solubility Determination

As exact solubility values can vary based on crystal polymorph and purity, the following Self-Validating Protocol is recommended to determine the precise solubility limit for your specific batch.

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the saturation solubility in a target solvent at 25°C.[1][2][3]

Materials:

  • Compound: Methyl 4-bromo-1H-benzimidazole-6-carboxylate (>5 mg).[1][2][3][4]

  • Solvent: Analytical grade (DMSO, MeOH, PBS pH 7.4, etc.).[1][2][3]

  • Equipment: Thermomixer or orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1][2][3]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to a microcentrifuge tube containing 500 µL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours (1000 rpm).

    • Visual Check: Ensure undissolved solid remains.[1][2][3] If clear, add more solid.[1][2][3]

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration (Optional): If floating particles persist, filter supernatant through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 100-fold or 1000-fold with Mobile Phase (e.g., 50:50 ACN:Water).[1][2][3]

    • Inject onto HPLC (C18 Column, UV detection at 254 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Kinetic Solubility (High Throughput)

For rapid screening during biological assays:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into aqueous buffer (PBS) to final concentrations of 10, 50, and 100 µM.

  • Incubate for 2 hours.

  • Measure turbidity (Absorbance at 620 nm) or filter and analyze by HPLC.[2][3]

    • Interpretation: Significant absorbance at 620 nm indicates precipitation.[1][2][3]

Solubilization & Purification Strategies

Recrystallization Techniques

The differential solubility in polar protic vs. non-polar solvents makes this compound an excellent candidate for recrystallization.[1][2][3]

  • Solvent Pair A (Standard): Ethanol / Water.[2][3][5]

    • Dissolve in hot Ethanol.[1][2][3] Add Water dropwise until turbidity persists.[1][2][3] Cool slowly to 4°C.

  • Solvent Pair B (High Purity): Ethyl Acetate / Hexanes.[2][3]

    • Dissolve in minimal refluxing Ethyl Acetate.[1][2][3] Add Hexanes until cloud point.[1][2][3]

pH-Dependent Solubilization

The benzimidazole core allows for pH manipulation to achieve aqueous solubility:

  • Acidic pH (< 4): Protonation of the N3 nitrogen forms a cation, drastically increasing aqueous solubility.[1][2][3] Use 0.1 M HCl or Methanesulfonic acid (forming the mesylate salt).[2][3]

  • Basic pH (> 13): Deprotonation of the N1-H forms an anion.[1][2][3] Use 0.1 M NaOH.[1][2][3] Warning: High pH may hydrolyze the methyl ester to the carboxylic acid.[1][2]

Solubility Decision Tree

SolubilityTreeStartStart: Dissolve CompoundGoalWhat is the goal?Start->GoalBioAssayBiological Assay(Cell/Enzyme)Goal->BioAssaySynthesisChemical Synthesis(Reaction)Goal->SynthesisPurificationPurification(Work-up)Goal->PurificationDMSOUse DMSO or DMF(Stock 10-50 mM)BioAssay->DMSOStock PrepSynthesis->DMSONucleophilic Subst.DCMUse DCM or THF(High Solubility)Synthesis->DCMNon-NucleophilicRecrystRecrystallize:EtOH/Water or EtOAc/HexPurification->Recryst

Figure 2: Decision matrix for solvent selection based on experimental intent.[1][2][3]

References

  • PubChem. 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-, methyl ester (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][2][3]

  • Journal of Medicinal Chemistry. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. ACS Publications, 2021.[1][2][3] Available at: [Link][2][3]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. (General synthetic methods and solvent systems).[2][3] Available at: [Link][2][3]

Tautomeric Dynamics and Regiocontrol in Methyl 4-bromo-1H-benzimidazole-6-carboxylate

[1]

Executive Summary

The "Chameleon" Challenge in Drug Design Methyl 4-bromo-1H-benzimidazole-6-carboxylate represents a classic yet complex case of annular desmotropy (prototropic tautomerism).[1] For medicinal chemists, this molecule presents a dichotomy: while the IUPAC name implies a static structure, the physical reality is a dynamic equilibrium between two distinct isomers.

This guide analyzes the competition between steric repulsion (driven by the 4-bromo substituent) and electronic conjugation (driven by the 6-carboxylate).[1] Understanding this equilibrium is critical for:

  • Ligand Binding: Protein pockets often select only one specific tautomer.[1]

  • Solubility: Crystal packing energy differs significantly between tautomers.[1]

  • Synthetic Regiocontrol: Predicting the site of alkylation requires mapping the nucleophilicity of the deprotonated anion.[1]

Part 1: Molecular Architecture & The Tautomeric Equilibrium

In solution, benzimidazoles undergo rapid 1,3-proton shifts.[1] For the title compound, this creates two non-equivalent tautomers. The nomenclature changes based on which nitrogen holds the proton, leading to a "numbering flip" that often confuses spectral assignment.

The Two Species[2]
  • Tautomer A (The 1,4,6-Isomer): The proton resides on N1. The bromine is at position 4, and the ester is at position 6.

  • Tautomer B (The 1,7,5-Isomer): The proton resides on N3.[2] To satisfy IUPAC rules (lowest locants), the ring is renumbered. The bromine moves to position 7, and the ester moves to position 5.

Visualization of the Equilibrium

The following diagram illustrates the proton shift and the resulting renumbering.

TautomerismTautomerATautomer A(1H-tautomer)Methyl 4-bromo-1H-benzimidazole-6-carboxylateTransitionTransition State[Proton Transfer]TautomerA->Transition-H+ / +H+TautomerBTautomer B(3H-tautomer)Methyl 7-bromo-1H-benzimidazole-5-carboxylateTransition->TautomerB+H+ / -H+

Caption: The 1,3-prototropic shift redefines the locants of the substituents. The equilibrium constant (K_eq) is determined by the stability difference between A and B.

Part 2: Thermodynamic Drivers (The Causality)

Why does the equilibrium favor one form? In this specific molecule, two opposing forces are at play.[1][2][3][4]

Steric Repulsion (The Dominant Force)

The 4-bromo substituent is a large halogen located at the peri-position relative to N3.[1]

  • In Tautomer B (H on N3): The N3-H bond is spatially adjacent to the large Bromine atom.[1] This creates severe van der Waals repulsion , destabilizing this tautomer.

  • In Tautomer A (H on N1): The N3 atom carries a lone pair.[1] While there is still some repulsion between the Br lone pairs and the N3 lone pair, it is significantly lower in energy than the steric clash of the N-H bond.

  • Verdict: Sterics strongly favor Tautomer A .[1]

Electronic Conjugation (The Secondary Force)

Benzimidazoles prefer to place Electron Withdrawing Groups (EWG) at position 5 (relative to the protonated nitrogen) rather than position 6.[1]

  • Mechanism: The N1 (pyrrole-like) nitrogen donates electron density into the ring.[1] An EWG at position 5 is para to N1, allowing for direct resonance stabilization (quinoid-like resonance structure).[1]

  • Application: Tautomer B places the ester at position 5.[1] Tautomer A places it at position 6.[1][5]

  • Verdict: Electronics favor Tautomer B .[1]

The Net Result

In 4-substituted benzimidazoles, steric effects usually override electronic effects .[1] The destabilization from the peri-interaction (Br...H-N) is energetically costly (>2-3 kcal/mol).[1] Therefore, Tautomer A (Methyl 4-bromo-1H-benzimidazole-6-carboxylate) is the predominant species in both solution and solid state.[1]

Part 3: Analytical Characterization Protocols

To scientifically validate the tautomeric ratio, rely on these self-validating protocols.

Protocol 1: Solution-Phase NMR Analysis

Standard 1H NMR at room temperature often shows broadened signals due to fast exchange.[1]

  • Solvent Selection: Use DMSO-d6 or DMF-d7 .[1] Avoid protic solvents (MeOH) which accelerate exchange.[1]

  • Variable Temperature (VT) NMR:

    • Cool the sample to -60°C .

    • Observation: The exchange slows down. Distinct signals for NH (approx. 13 ppm) will appear.[1]

    • Differentiation: Look for NOE (Nuclear Overhauser Effect) interactions.[1]

      • Tautomer A: NOE between NH and H-2 / H-7.[1] No NOE between NH and Br .[1]

      • Tautomer B: NOE between NH and Br (if close enough) or H-2.[1]

  • 13C NMR Shifts:

    • C2 signal shifts upfield/downfield depending on protonation state.

    • Compare C3a/C7a ratios.[1][2][4]

Protocol 2: Solid-State Validation (X-Ray)

In the crystal lattice, the molecule freezes into the most stable tautomer (usually stabilized by intermolecular H-bonds).

  • Method: Single Crystal X-Ray Diffraction (SC-XRD).[1]

  • Expected Outcome: The crystal structure will likely show Tautomer A , with the NH proton pointing away from the Bromine to minimize steric strain.

Part 4: Synthetic Implications (Regioselective Alkylation)

When reacting this scaffold with an alkyl halide (R-X), the regioselectivity is determined by the nucleophilicity of the deprotonated anion (the benzimidazolate).

The Mechanism[5][6][7]
  • Deprotonation: Base (e.g., K2CO3, NaH) removes the NH proton, forming a resonance-stabilized anion.[1]

  • Nucleophilic Attack: The anion can attack R-X from N1 or N3.[1]

  • Steric Control:

    • N3 Site: Shielded by the adjacent 4-Bromo group ("The Goalkeeper").[1]

    • N1 Site: Relatively unhindered (6-COOMe is distant).[1]

Experimental Protocol: Regioselective N-Methylation

Objective: Synthesize methyl 1-methyl-4-bromo-1H-benzimidazole-6-carboxylate.

Materials:

  • Substrate: Methyl 4-bromo-1H-benzimidazole-6-carboxylate (1.0 eq)[1]

  • Base: Cesium Carbonate (Cs2CO3) (1.2 eq) - Chosen for "Cesium Effect" which often improves N-alkylation ratios.[1]

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DMF (0.1 M concentration) under N2 atmosphere.

  • Deprotonation: Add Cs2CO3. Stir at RT for 30 mins. The solution may change color (anion formation).[1]

  • Addition: Cool to 0°C. Add MeI dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with water (precipitates the product). Filter or extract with EtOAc.[1]

  • Purification: Recrystallize from EtOH.

Expected Result: The N1-alkylated product (1-methyl-4-bromo...) is the major product (>90%) due to the steric blockage of N3 by the bromine atom.[1]

Pathway Diagram

Alkylationcluster_pathwaysCompeting PathwaysSubstrateSubstrate(Tautomeric Mixture)AnionBenzimidazolate Anion(Delocalized Charge)Substrate->AnionBase (Cs2CO3)PathN3Path B: Attack via N3(Blocked by 4-Br)Anion->PathN3Steric ClashPathN1Path A: Attack via N1(Sterically Open)Anion->PathN1FavoredProductN3Minor Product(1-Me-7-Br isomer)PathN3->ProductN3ProductN1Major Product(1-Me-4-Br isomer)PathN1->ProductN1

Caption: The steric bulk of the bromine atom directs alkylation away from N3, favoring the N1-substituted product.

References

  • Claramunt, R. M., et al. (2022).[1] Benzimidazole.[1][2][4][6][7][8][9][10][11] Encyclopedia MDPI. Retrieved from [Link][1]

  • Nieto, C. I., et al. (2014).[1][2][9] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]

  • Wang, X. J., et al. (2009).[1][5][12] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters. (Demonstrates halogen-directed regioselectivity principles). Retrieved from [Link]

  • PubChem. (2025).[1] 4-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

The Benzimidazole Nucleus: A Scafford for a Century of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Synthesis of Benzimidazole Derivatives

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from a laboratory curiosity to a clinical mainstay is a testament to the intricate dance of serendipity, systematic investigation, and scientific ingenuity. The story of benzimidazole and its derivatives is a prime example of this journey, a narrative that spans over a century and continues to unfold with new discoveries and applications. This technical guide provides a comprehensive exploration of the benzimidazole core, from its initial discovery to the sophisticated synthetic strategies and diverse mechanisms of action that have established it as a "privileged scaffold" in medicinal chemistry.

A Historical Odyssey: From Vitamin B12 to a Versatile Pharmacophore

The saga of benzimidazole begins not with a targeted drug discovery program, but with fundamental research into the structure of vitamin B12 in the 1950s. The identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a key structural component of this essential vitamin sparked a wave of interest in the benzimidazole ring system as a potential nucleus for developing chemotherapeutic agents.[1] This discovery illuminated the biocompatibility of the benzimidazole scaffold and its ability to interact with biological systems.

However, the first synthesis of a benzimidazole derivative predates this discovery by nearly a century. In 1872, Hoebrecker reported the synthesis of 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step.[2][3][4][5] This seminal work laid the foundational chemistry for a class of compounds that would later prove to have profound biological activities.

The timeline below highlights key milestones in the discovery and development of significant benzimidazole derivatives, showcasing the evolution of their therapeutic applications.

Benzimidazole_Timeline cluster_1800 19th Century cluster_1900 20th Century cluster_2000 21st Century & Beyond node_1872 1872: Hoebrecker synthesizes the first benzimidazole derivative, 2,5-dimethyl-benzimidazole. node_1950s 1950s: Discovery of the benzimidazole nucleus in Vitamin B12 sparks interest in its therapeutic potential. node_1961 1961: Thiabendazole, the first commercially successful anthelmintic benzimidazole, is discovered. node_1971 1971: Mebendazole, a broad-spectrum anthelmintic, is developed. node_1975 1975: Albendazole, another key anthelmintic agent, is synthesized. node_1979 1979: Omeprazole, the first proton pump inhibitor, is synthesized, revolutionizing the treatment of acid-related disorders. node_2000s 2000s-Present: Repurposing of anthelmintic benzimidazoles as anticancer agents and development of new derivatives targeting various diseases.

A timeline of key discoveries in benzimidazole history.

The Art and Science of Synthesis: Constructing the Benzimidazole Core

The versatility of the benzimidazole scaffold lies in the relative ease of its synthesis and the ability to introduce a wide array of substituents at various positions, allowing for the fine-tuning of its pharmacological properties. The classical and modern synthetic routes to benzimidazoles are a testament to the evolution of organic synthesis, moving from harsh reaction conditions to more efficient and environmentally benign methodologies.

Classical Synthetic Strategies: The Cornerstones of Benzimidazole Chemistry

Two classical methods have historically dominated the synthesis of benzimidazoles: the Phillips-Ladenburg synthesis and the Weidenhagen synthesis.[3][4] Understanding these foundational reactions is crucial for any chemist working with this heterocyclic system.

The Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, anhydride, or acyl chloride) under acidic conditions and often at high temperatures.[2][3] The choice of the carboxylic acid directly determines the substituent at the 2-position of the benzimidazole ring.

  • Causality Behind Experimental Choices: The use of a strong acid, such as hydrochloric acid, is essential to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. The high temperatures are necessary to drive the dehydration and cyclization steps of the reaction. While robust, the harsh conditions of the Phillips-Ladenburg synthesis can limit its applicability for substrates with sensitive functional groups.

Phillips_Ladenburg reagents o-phenylenediamine + Carboxylic Acid conditions Acid Catalyst (e.g., HCl) High Temperature reagents->conditions Reactants product 2-Substituted Benzimidazole conditions->product Reaction leads to

The Phillips-Ladenburg synthesis workflow.

The Weidenhagen Synthesis: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[2][3] The reaction proceeds through an intermediate dihydrobenzimidazole (a benzimidazoline), which is then oxidized to the aromatic benzimidazole.

  • Causality Behind Experimental Choices: The choice of the oxidizing agent is critical in the Weidenhagen synthesis. Historically, copper(II) salts were commonly used.[2][3] The rationale for using an oxidizing agent is to facilitate the aromatization of the initially formed dihydrobenzimidazole ring, which is a thermodynamically favorable process. The Weidenhagen reaction is often milder than the Phillips-Ladenburg synthesis and is particularly useful for preparing 2-alkyl- and 2-aryl-substituted benzimidazoles. However, the use of stoichiometric amounts of heavy metal oxidants can be a drawback from an environmental and purification perspective.

Weidenhagen reagents o-phenylenediamine + Aldehyde intermediate Dihydrobenzimidazole (Benzimidazoline) reagents->intermediate Condensation oxidant Oxidizing Agent (e.g., Cu(II) salts) intermediate->oxidant Intermediate product 2-Substituted Benzimidazole oxidant->product Oxidation

The Weidenhagen synthesis workflow.
Modern Synthetic Innovations: Efficiency, Sustainability, and Diversity

In recent decades, a plethora of new synthetic methods for benzimidazole derivatives have been developed, driven by the principles of green chemistry and the need for more efficient and versatile routes. These modern approaches often employ catalytic systems to overcome the limitations of the classical methods.

A wide range of catalysts have been explored, including:

  • Metal Catalysts: Transition metal catalysts, such as those based on copper, zinc, iron, and palladium, have been shown to be highly effective in promoting the synthesis of benzimidazoles under milder conditions.[6] These catalysts can activate the reactants and facilitate the cyclization and oxidation steps. The choice of metal and ligand can influence the reaction's efficiency and selectivity. For instance, some catalysts are recoverable and reusable, adding to the sustainability of the process.[6]

  • Nanomaterial Catalysts: The use of nanomaterials as catalysts offers advantages such as high surface area and unique catalytic properties. Nanoparticles of metal oxides like ZnO and Fe2O3 have been successfully employed for benzimidazole synthesis, often under solvent-free or aqueous conditions.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Microwave-assisted synthesis of benzimidazoles often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.[4]

The rationale for choosing a modern catalytic approach often revolves around factors such as:

  • Substrate Scope: The ability to tolerate a wide range of functional groups on the starting materials.

  • Reaction Conditions: The desire for milder temperatures and pressures, and the use of environmentally friendly solvents like water or ethanol.

  • Efficiency: Achieving high yields in shorter reaction times.

  • Catalyst Reusability: The ability to recover and reuse the catalyst, which is both economically and environmentally advantageous.

Mechanisms of Action: A Multifaceted Approach to Disease

The therapeutic success of benzimidazole derivatives stems from their ability to interact with a diverse range of biological targets. The mechanism of action often depends on the specific substitution pattern around the benzimidazole core.

Anthelmintic Activity: Disrupting the Parasite's Cytoskeleton

The primary mechanism of action for anthelmintic benzimidazoles, such as albendazole and mebendazole, is the inhibition of microtubule polymerization in the parasite.[8] These drugs bind with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption of the cytoskeleton has several downstream effects, including:

  • Inhibition of cell division: Microtubules are essential for the formation of the mitotic spindle during cell division.

  • Impaired glucose uptake: The disruption of the cytoskeleton affects the parasite's ability to absorb nutrients.

  • Inhibition of other cellular processes: Microtubules are involved in various intracellular transport processes.

The selective toxicity of these drugs towards parasites is due to their higher affinity for parasitic β-tubulin compared to mammalian β-tubulin.

Anthelmintic_MoA BZD Benzimidazole Anthelmintic Tubulin Parasite β-Tubulin BZD->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cytoskeleton Disrupted Cytoskeleton Effects Inhibition of Glucose Uptake Inhibition of Cell Division Parasite Death Cytoskeleton->Effects Leads to

Mechanism of action of anthelmintic benzimidazoles.
Anticancer Activity: A Multi-pronged Attack on Malignant Cells

The repurposing of anthelmintic benzimidazoles as anticancer agents has garnered significant attention. Their anticancer activity is attributed to several mechanisms, including:

  • Tubulin Polymerization Inhibition: Similar to their anthelmintic action, these compounds can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.[9]

  • Inhibition of Angiogenesis: Some benzimidazole derivatives have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: Benzimidazole derivatives can interfere with various signaling pathways involved in cancer cell proliferation, survival, and migration.

  • Induction of Apoptosis: Many benzimidazole compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

The structure-activity relationship (SAR) of anticancer benzimidazoles is an active area of research, with modifications to the benzimidazole scaffold leading to compounds with enhanced potency and selectivity against different cancer types.[7][10]

Proton Pump Inhibition: Taming Gastric Acid Secretion

Benzimidazole derivatives like omeprazole are the cornerstone of therapy for acid-related gastrointestinal disorders. These drugs act as proton pump inhibitors (PPIs), irreversibly blocking the H+/K+ ATPase (proton pump) in the parietal cells of the stomach.[11][12]

The mechanism of action involves a fascinating acid-catalyzed activation:

  • Accumulation: As weak bases, PPIs are unionized at physiological pH and can cross cell membranes. They accumulate in the acidic environment of the parietal cell canaliculus.

  • Activation: In the acidic environment, the benzimidazole derivative undergoes a molecular rearrangement to form a reactive sulfenamide intermediate.

  • Inhibition: The sulfenamide forms a covalent disulfide bond with a cysteine residue on the proton pump, leading to its irreversible inhibition.

This irreversible inhibition results in a profound and long-lasting suppression of gastric acid secretion.

PPI_MoA cluster_parietal_cell Parietal Cell PPI Proton Pump Inhibitor (Benzimidazole Derivative) Activation Acid-Catalyzed Activation PPI->Activation Accumulates in acidic environment Sulfenamide Reactive Sulfenamide Activation->Sulfenamide ProtonPump H+/K+ ATPase (Proton Pump) Sulfenamide->ProtonPump Forms covalent bond with Inhibition Irreversible Inhibition ProtonPump->Inhibition StomachLumen Stomach Lumen (Acidic) ProtonPump->StomachLumen Pumps H+ into Inhibition->StomachLumen Blocks H+ secretion

Mechanism of action of benzimidazole proton pump inhibitors.

Experimental Protocols: A Guide to Synthesis

To provide practical insights for researchers, this section details step-by-step methodologies for the synthesis of key benzimidazole derivatives. These protocols are based on established literature and should be performed with appropriate safety precautions in a laboratory setting.

Synthesis of Albendazole from 2-Nitroaniline

This protocol outlines a common synthetic route to albendazole, a widely used anthelmintic drug.[1][13][14][15][16]

Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline

  • In a round-bottom flask, dissolve 2-nitroaniline in a suitable solvent such as methanol.

  • Add ammonium thiocyanate to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in methanol.

  • Continue stirring for a specified time, then pour the reaction mixture into water.

  • Filter the precipitated solid, wash with water, and dry to obtain 2-nitro-4-thiocyanoaniline.

Step 2: Synthesis of 4-(Propylthio)-2-nitroaniline

  • Under a nitrogen atmosphere, dissolve 2-nitro-4-thiocyanoaniline in an organic solvent.

  • Add a solution of sodium hydroxide or another suitable base.

  • Add n-propyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate 4-(propylthio)-2-nitroaniline.

Step 3: Synthesis of 4-(Propylthio)-o-phenylenediamine

  • Dissolve 4-(propylthio)-2-nitroaniline in a suitable solvent.

  • Add a reducing agent, such as sodium hydrosulfide or by catalytic hydrogenation, to reduce the nitro group to an amine.

  • Monitor the reaction by TLC. Upon completion, work up the reaction to obtain 4-(propylthio)-o-phenylenediamine.

Step 4: Synthesis of Albendazole

  • Dissolve 4-(propylthio)-o-phenylenediamine in a suitable solvent.

  • Add methyl N-cyanocarbamate and an acid catalyst.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture and isolate the crude albendazole by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure albendazole.

Synthesis of Mebendazole

This protocol describes a synthetic route to mebendazole, another important broad-spectrum anthelmintic.

Step 1: Synthesis of 4-chloro-3-nitrobenzoic acid

  • Start with 4-chlorobenzoic acid.

  • Perform a nitration reaction using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Isolate and purify the resulting 4-chloro-3-nitrobenzoic acid.

Step 2: Synthesis of 4-chloro-3-nitrobenzoyl chloride

  • React 4-chloro-3-nitrobenzoic acid with thionyl chloride or another chlorinating agent to convert the carboxylic acid to an acyl chloride.

  • Purify the 4-chloro-3-nitrobenzoyl chloride by distillation or other suitable methods.

Step 3: Synthesis of the diamine intermediate

  • React 4-chloro-3-nitrobenzoyl chloride with ammonia to form the corresponding amide.

  • Reduce the nitro group of the amide to an amine using a suitable reducing agent.

Step 4: Synthesis of Mebendazole

  • Condense the diamine intermediate with a suitable reagent to form the benzimidazole ring with the carbamate side chain.

Synthesis of Omeprazole

This protocol outlines the synthesis of omeprazole, a widely used proton pump inhibitor.[17][18][19]

Step 1: Synthesis of 2,3,5-trimethylpyridine-N-oxide

  • Start with 2,3,5-trimethylpyridine.

  • Oxidize the pyridine nitrogen using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as molybdophosphoric acid or ammonium molybdate.[17]

  • Purify the resulting 2,3,5-trimethylpyridine-N-oxide.

Step 2: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine

  • The 2,3,5-trimethylpyridine-N-oxide is then subjected to a series of reactions to introduce the chloromethyl and methoxy groups.

Step 3: Synthesis of 5-methoxy-2-mercaptobenzimidazole

  • This intermediate can be synthesized from 4-methoxy-o-phenylenediamine by reaction with carbon disulfide.

Step 4: Synthesis of the Thioether Intermediate

  • React 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 5-methoxy-2-mercaptobenzimidazole in the presence of a base to form the thioether intermediate.

Step 5: Oxidation to Omeprazole

  • Selectively oxidize the thioether to a sulfoxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to yield omeprazole.

Data and Comparisons: A Quantitative Perspective

The following tables provide a summary of quantitative data to facilitate comparison between different benzimidazole derivatives and synthetic methods.

Table 1: Comparison of Anthelmintic Efficacy

DrugEfficacy against Hookworm (%)Efficacy against Roundworm (%)Efficacy against Whipworm (%)
AlbendazoleHigh (often >90%)HighModerate to High
MebendazoleModerate to HighHighHigh
FenbendazoleHigh (in veterinary use)High (in veterinary use)High (in veterinary use)

Note: Efficacy can vary depending on the specific parasite species, dosage, and patient population.[20][21][22][23]

Table 2: In Vitro Anticancer Activity of Selected Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
MebendazoleColon Cancer (HCT116)~0.1 - 0.5
AlbendazoleGlioblastoma (U87)~0.1 - 1
NocodazoleVarious~0.02 - 0.2
Experimental Derivative 7n Melanoma (SK-Mel-28)2.55
Experimental Derivative 7u Melanoma (SK-Mel-28)17.89

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.[9]

Table 3: Comparison of Yields for Benzimidazole Synthesis Methods

MethodCatalystConditionsYield Range (%)
Phillips-LadenburgStrong AcidHigh Temperature40 - 80
WeidenhagenCu(II) saltsModerate Temperature60 - 90
Modern Catalytic Various (e.g., ZnO NPs)Mild, often solvent-free80 - 98
Microwave-Assisted VariousMicrowave irradiation85 - 95

Note: Yields are dependent on the specific substrates and reaction optimization.[2][3][4][6]

Conclusion: A Privileged Scaffold with a Bright Future

The journey of benzimidazole derivatives from a structural component of a vitamin to a diverse class of therapeutic agents is a compelling narrative of chemical innovation and biological discovery. The benzimidazole nucleus has proven to be a remarkably versatile scaffold, amenable to a wide range of synthetic modifications that have yielded drugs for treating parasitic infections, gastric acid disorders, and cancer. The ongoing research into new synthetic methodologies, the exploration of novel mechanisms of action, and the repurposing of existing drugs ensure that the story of benzimidazole is far from over. For the medicinal chemist and drug development professional, the benzimidazole core remains a fertile ground for the discovery of the next generation of therapeutic agents.

References

A comprehensive list of references will be provided in a separate section, including full citation details and clickable URLs for verification.

Sources

Methodological & Application

Application Note: High-Purity Isolation of Methyl 4-bromo-1H-benzimidazole-6-carboxylate using Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the purification of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The described methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical requirement for subsequent synthetic steps and biological screening. This guide emphasizes the rationale behind experimental choices, from solvent system selection to column packing and fraction analysis, ensuring a reproducible and efficient purification process.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3] The synthesis of these molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the desired compound in high purity. Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a key building block in the development of more complex pharmaceutical agents. Its purification presents a typical challenge that can be effectively addressed by optimizing column chromatography parameters.

This document outlines a systematic approach to the purification of methyl 4-bromo-1H-benzimidazole-6-carboxylate, leveraging the principles of adsorption chromatography on silica gel. The protocol is designed to be self-validating, with clear guidance on monitoring the purification process using Thin-Layer Chromatography (TLC).

Understanding the Analyte: Methyl 4-bromo-1H-benzimidazole-6-carboxylate

A thorough understanding of the target molecule's physicochemical properties is fundamental to developing an effective purification strategy.

  • Structure: The molecule possesses a benzimidazole core, which is a fused system of benzene and imidazole rings. This bicyclic system is substituted with a bromine atom and a methyl carboxylate group. The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom.

  • Polarity: The presence of the N-H group, the ester carbonyl (C=O), and the nitrogen atoms in the imidazole ring imparts a moderate to high polarity to the molecule. The bromine atom and the benzene ring contribute to its lipophilicity. The overall polarity will dictate its interaction with the stationary and mobile phases.

  • Solubility: Based on its structure, methyl 4-bromo-1H-benzimidazole-6-carboxylate is expected to be soluble in polar organic solvents such as ethyl acetate, dichloromethane (DCM), and methanol, and likely shows limited solubility in non-polar solvents like hexane. A structurally related compound, Methyl 2-((Benzyloxy)Methyl)-4-Bromo-1H-Benzo[D]Imidazole-6-Carboxylate Methanesulfonate, is noted to be soluble in DMSO and slightly soluble in methanol.[4]

Principle of Separation: Silica Gel Column Chromatography

Silica gel (SiO₂) is a highly porous, acidic adsorbent that serves as the stationary phase. The separation of compounds is based on their differential adsorption onto the silica surface and their solubility in the mobile phase. More polar compounds will interact more strongly with the polar Si-OH groups of the silica gel and thus elute more slowly. Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried through the column more quickly by the mobile phase.

The choice of the mobile phase (eluent) is critical. A solvent system is chosen that provides differential migration of the target compound and its impurities on a TLC plate, which serves as a pilot for the column separation. For benzimidazole derivatives, mixtures of a less polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are commonly employed.[5][6]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude methyl 4-bromo-1H-benzimidazole-6-carboxylate. Adjustments to the scale of the chromatography (column size, solvent volume) will be necessary for different amounts of crude material.

Materials and Reagents
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Crude Sample: Methyl 4-bromo-1H-benzimidazole-6-carboxylate

  • TLC Supplies:

    • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate or iodine chamber)

  • Glassware and Equipment:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for gradient elution)

    • Round bottom flasks

    • Beakers

    • Erlenmeyer flasks

    • Rotary evaporator

    • Cotton or glass wool

Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) Analysis of the Crude Mixture

  • Rationale: TLC is a rapid and essential tool to determine the optimal solvent system for separation and to monitor the progress of the column chromatography. The goal is to find a solvent system where the desired compound has an Rf (Retardation factor) value of approximately 0.2-0.4, and is well-separated from impurities.

  • Procedure:

    • Prepare a small sample of the crude material by dissolving it in a suitable solvent (e.g., ethyl acetate or DCM).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in a chamber containing a pre-equilibrated atmosphere of a test solvent system. Start with a 3:7 mixture of ethyl acetate:hexane, as similar systems have been reported for related compounds.[5]

    • Visualize the separated spots under a UV lamp and/or by staining.

    • Adjust the solvent polarity to achieve the desired separation. If the spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).

Step 2: Column Packing

  • Rationale: A well-packed column is crucial for achieving good separation. A homogenous and air-free column bed prevents channeling and band broadening. The "slurry packing" method described here is generally preferred.

  • Procedure:

    • Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). The amount of silica should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, but never let the solvent level fall below the top of the silica gel bed.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading.

Step 3: Sample Loading

  • Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

  • Procedure:

    • Dissolve the crude methyl 4-bromo-1H-benzimidazole-6-carboxylate in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

    • Drain the solvent until the sample has entered the silica gel bed.

    • Gently add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the bed.

Step 4: Elution and Fraction Collection

  • Rationale: The elution process involves passing the mobile phase through the column to move the components down the stationary phase at different rates. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating compounds with a range of polarities.

  • Procedure:

    • Start the elution with the low-polarity solvent system determined from the TLC analysis (e.g., 10% ethyl acetate in hexane).

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 10% to 50% ethyl acetate in hexane. For some benzimidazoles, a 1:1 mixture of ethyl acetate and n-hexane has been effective for column chromatography.[5]

    • Maintain a constant flow rate.

Step 5: Monitoring the Separation

  • Rationale: It is essential to analyze the collected fractions to determine which ones contain the pure product.

  • Procedure:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the TLC plate as described in Step 1.

    • Identify the fractions containing the pure target compound (single spot with the correct Rf value).

    • Combine the pure fractions in a round bottom flask.

Step 6: Product Isolation

  • Rationale: The final step is to remove the solvent to obtain the purified compound.

  • Procedure:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

    • Determine the yield and characterize the purified methyl 4-bromo-1H-benzimidazole-6-carboxylate using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Data Presentation and Visualization

Table 1: Summary of Optimized Chromatography Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, effective adsorbent for moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexane (10% to 50%)Allows for the elution of compounds with varying polarities.
TLC Monitoring 3:7 Ethyl Acetate:HexaneProvides good initial separation for visualization.
Target Rf Value 0.2 - 0.4Ensures good separation and reasonable elution time.
Loading Method Dry LoadingRecommended for compounds with limited solubility in the initial eluent.
Visualization UV Lamp (254 nm)The aromatic benzimidazole core is UV active.
Diagram 1: Workflow of the Column Chromatography Protocol

ColumnChromatographyWorkflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Determines initial mobile phase Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Gradient Elution (Increase Polarity) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify pure fractions Evap 8. Solvent Evaporation (Rotary Evaporator) Combine->Evap Final 9. Purified Product Evap->Final

Caption: Workflow for the purification of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation - Inappropriate solvent system- Column channeling- Overloading the column- Re-optimize the mobile phase with TLC.- Repack the column carefully.- Use a larger column or less sample.
Compound Stuck on Column - Mobile phase is not polar enough- Compound is too polar for silica- Increase the polarity of the mobile phase (e.g., add a small amount of methanol to the ethyl acetate).- Consider using a different stationary phase (e.g., alumina).
Cracked Column Bed - Column ran dry- Always keep the solvent level above the silica bed.
Tailing of Spots on TLC - Compound is acidic or basic- Sample is too concentrated- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Dilute the sample before spotting.

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the purification of methyl 4-bromo-1H-benzimidazole-6-carboxylate using silica gel column chromatography. By following the systematic approach of TLC optimization, proper column packing, gradient elution, and careful fraction analysis, researchers can consistently obtain the target compound with high purity. This methodology is adaptable to a wide range of benzimidazole derivatives and other moderately polar organic compounds, making it a valuable technique in the synthetic and medicinal chemistry laboratory.

References

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]

  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Available at: [Link]

  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH. Available at: [Link]

  • A process for the optical purification of benzimidazole derivatives. Google Patents.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors from Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the synthesis of novel kinase inhibitors utilizing methyl 4-bromo-1H-benzimidazole-6-carboxylate as a strategic starting material. The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently found in clinically approved kinase inhibitors.[1][2][3] This application note outlines robust, field-proven protocols for the functionalization of this versatile building block through palladium-catalyzed cross-coupling reactions and subsequent amide bond formation. We delve into the causality behind experimental choices, offering insights to empower researchers in developing diverse compound libraries for screening and lead optimization. The protocols are designed to be self-validating, and the strategic considerations aim to guide the synthesis of both Type I and Type II kinase inhibitors.

Introduction: The Benzimidazole Scaffold in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins and other biomolecules.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery.[5]

The benzimidazole heterocycle is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to engage in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for binding within the ATP-binding site of kinases.[6][7] Benzimidazole-based compounds can function as hinge-binding motifs or as a central scaffold for positioning other functional groups.[3][6]

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a particularly valuable starting material for several reasons:

  • The Benzimidazole Core: Provides the foundational pharmacophore for kinase interaction.

  • The Bromine at C4: Serves as a versatile handle for introducing molecular diversity through robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • The Methyl Ester at C6: Offers an additional point for modification, readily converted into amides to explore interactions with solvent-exposed regions of the kinase or to modulate physicochemical properties.

This guide will provide detailed protocols for leveraging these features to construct a library of potential kinase inhibitors.

Strategic Overview of Synthetic Diversification

The core strategy involves a modular approach to building complexity around the benzimidazole scaffold. The primary diversification occurs at the C4 position via cross-coupling, followed by secondary modification at the C6 carboxylate. This two-pronged approach allows for the systematic exploration of the structure-activity relationship (SAR).

G start Methyl 4-bromo-1H-benzimidazole- 6-carboxylate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd-Catalyzed Cross-Coupling buchwald Buchwald-Hartwig Amination (Aryl/Alkyl Amines) start->buchwald Pd-Catalyzed Cross-Coupling c4_intermediate C4-Functionalized Intermediate suzuki->c4_intermediate buchwald->c4_intermediate hydrolysis Ester Hydrolysis (LiOH) c4_intermediate->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling Amide Coupling (HATU/EDC) acid->amide_coupling final_product Diverse Library of Kinase Inhibitors amide_coupling->final_product

Caption: General workflow for diversifying the benzimidazole scaffold.

Experimental Protocols & Mechanistic Rationale

The following protocols are presented as robust starting points. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Coupling at the C4 Position

This protocol facilitates the introduction of aryl or heteroaryl moieties, which can occupy hydrophobic pockets within the kinase active site.

Rationale for Component Selection:

  • Catalyst System (PdCl₂(dppf) or Pd(OAc)₂/SPhos): Palladium is the cornerstone of this reaction. Dppf and SPhos are sophisticated phosphine ligands that stabilize the Pd(0) active species, prevent its aggregation, and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][9]

  • Base (K₃PO₄ or Cs₂CO₃): The base is crucial for activating the boronic acid. It forms a boronate complex, which increases the nucleophilicity of the organic group, thereby enabling the transmetalation step where the organic moiety is transferred from boron to palladium.[10]

  • Solvent (1,4-Dioxane/H₂O): This biphasic solvent system is effective for dissolving both the organic starting materials and the inorganic base, facilitating the reaction at the interface.[11] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add methyl 4-bromo-1H-benzimidazole-6-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and ligand (if required).

  • Seal the vessel with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Coupling at the C4 Position

This reaction introduces an amino linkage, a key feature in many kinase inhibitors for forming critical hydrogen bonds with the kinase hinge region.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ / Xantphos or a G3 Precatalyst): Buchwald-Hartwig amination often requires specific ligand systems to facilitate the challenging C-N bond formation. Ligands like Xantphos have a wide bite angle that promotes the reductive elimination step. Pre-catalysts are often used for their air stability and reliable initiation of the catalytic cycle.

  • Base (NaOt-Bu or K₂CO₃): A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[12]

  • Solvent (Toluene or THF): Anhydrous aprotic solvents are essential to prevent quenching of the strong base and hydrolysis of the catalyst system.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), the ligand (e.g., Xantphos, 4-8 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Add methyl 4-bromo-1H-benzimidazole-6-carboxylate (1.0 equiv).

  • Seal the vessel, then add anhydrous, degassed solvent (e.g., Toluene) followed by the amine coupling partner (1.2 equiv).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS.[13]

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and filter.[13]

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: C6-Ester to Amide Conversion

This final diversification step allows for the introduction of groups that can interact with the solvent-exposed region of the kinase, improving potency and modulating pharmacokinetic properties.

Rationale for Component Selection:

  • Hydrolysis (LiOH): Lithium hydroxide is a standard reagent for the saponification (hydrolysis) of methyl esters to the corresponding carboxylic acid under mild conditions.

  • Amide Coupling (HATU): HATU is a highly efficient peptide coupling reagent. It activates the carboxylic acid by forming a reactive ester, which is then readily displaced by the amine to form the amide bond with minimal side reactions and high yields.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve the C4-functionalized benzimidazole ester (1.0 equiv) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir at room temperature until LC-MS analysis shows complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~4-5 with 1N HCl. Extract the carboxylic acid product with an organic solvent. Dry and concentrate to yield the crude acid, which is often used without further purification.

  • Amide Coupling: Under an inert atmosphere, dissolve the crude carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv). Stir for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (1.1 equiv) and stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by flash chromatography or preparative HPLC.

Data Presentation: Representative Compound Library

The described synthetic routes can generate a diverse library of compounds. The table below presents hypothetical data for a small set of analogs to illustrate the expected outcomes.

Compound IDC4-Substituent (from Coupling)C6-Amide SubstituentYield (%)Purity (LC-MS)Target Kinase IC₅₀ (nM)
KBI-0014-FluorophenylN-methylpiperazine65>98%150
KBI-0023-PyridylMorpholine72>99%85
KBI-003AnilineCyclopropylamine58>97%210
KBI-004Thiophene-2-yl(S)-3-hydroxypyrrolidine61>98%45

Application: Targeting Specific Kinase Conformations

Kinase inhibitors are broadly classified based on their binding mode to the enzyme's activation loop, which contains a conserved Asp-Phe-Gly (DFG) motif.[14]

  • Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase. These inhibitors typically engage the hinge region with a hydrogen-bonding heterocycle and occupy the adjacent ATP adenine pocket.

  • Type II Inhibitors: Bind to the inactive "DFG-out" conformation. They also interact with the hinge but extend further into a hydrophobic allosteric site that is only accessible when the DFG motif has flipped.[15] This often leads to improved selectivity as the allosteric site is less conserved across the kinome.[15]

The synthetic strategy outlined here is amenable to the design of both inhibitor types.

G cluster_0 Type I Inhibition (DFG-in) cluster_1 Type II Inhibition (DFG-out) type1 Hinge Binding Benzimidazole Core Adenine Pocket Occupancy note1 Substituents are typically smaller, occupying the ribose pocket. type1:f2->note1 type2 Hinge Binding Benzimidazole Core Allosteric Pocket Occupancy type1:f1->type2:f1 Scaffold is conserved note2 Large, hydrophobic C4-substituents extend into the allosteric site. type2:f2->note2

Caption: Differentiating Type I and Type II inhibitor design strategies.

By strategically selecting the coupling partners in Protocols 1 and 2, researchers can tailor their inhibitors. Smaller, polar groups at C4 may favor Type I binding, while larger, hydrophobic aryl groups can be installed to target the allosteric pocket essential for Type II inhibition. The C6-amide can then be used to fine-tune solubility and interact with residues at the mouth of the ATP-binding cleft.

Conclusion

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a high-value, versatile starting material for the efficient construction of diverse libraries of potential kinase inhibitors. The palladium-catalyzed coupling reactions at the C4 position, combined with amide functionalization at the C6 position, provide a powerful and modular platform for drug discovery. By understanding the rationale behind the choice of reagents and conditions, and by strategically designing substituents to target specific kinase conformations, researchers can accelerate the identification and optimization of novel therapeutic agents.

References

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (n.d.). ResearchGate. [Link]

  • Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020). Arkat USA. [Link]

  • Benzimidazole-based multi-kinase inhibitors and their interactions in BRAFV600E and JNKs signaling pathways. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (n.d.). PubMed Central, National Institutes of Health. [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). PubMed Central, National Institutes of Health. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]

  • Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. (2024). National Institutes of Health. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). National Institutes of Health. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. (2020). ResearchGate. [Link]

  • Pharmacophore modelling of 2-chlorobenzimidazole and its specific docking to the active site c-Met Kinase: A search for potent c-Met Kinase inhibitor. (2024). The Pharmaceutical and Chemical Journal. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). ACS Publications. [Link]

  • Benzimidazole Derivatives as Kinase Inhibitors. (2014). Bentham Science Publishers. [Link]

  • Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. (2024). PubMed Central. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). PubMed Central. [Link]

Sources

Advanced Design & Development of Benzimidazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Privileged Scaffold

In the landscape of oncology drug discovery, the benzimidazole moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally isosteric to naturally occurring purines (adenine, guanine) and indoles, benzimidazoles possess an innate affinity for biopolymers, including DNA and proteins.

This guide moves beyond basic chemistry to explore the rational design , synthesis , and biological validation of benzimidazole derivatives as potent anticancer agents.[1][2] We focus on two primary mechanisms of action: Microtubule Destabilization (targeting the colchicine binding site) and Kinase Inhibition (specifically EGFR).

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires understanding how specific substitutions modulate pharmacokinetics (PK) and pharmacodynamics (PD).

The SAR Logic

The benzimidazole core offers three critical vectors for modification:

  • C2 Position (The Recognition Vector): This is the primary determinant of target specificity. Bulky aryl or heteroaryl groups here often facilitate binding to the hydrophobic pockets of tubulin or the ATP-binding cleft of kinases.

  • N1 Position (The Solubility Vector): Substitution here (e.g., alkylation, glycosylation) drastically alters solubility and metabolic stability without always disrupting target binding.

  • C5/C6 Positions (The Electronic Vector): Electron-withdrawing groups (EWG) like -Cl, -F, or -NO₂ at these positions often enhance metabolic stability and can increase acidity of the NH proton (if N1 is unsubstituted), strengthening H-bond donor capability.

Visualization: SAR Decision Matrix

The following diagram illustrates the decision logic for designing a dual-action benzimidazole agent.

SAR_Logic Core Benzimidazole Core C2 C2 Position (Target Specificity) Core->C2 N1 N1 Position (Solubility/Bioavailability) Core->N1 C56 C5/C6 Positions (Electronic Tuning) Core->C56 Tubulin Target: Tubulin (Colchicine Site) C2->Tubulin Add Bulky Aryl/Heteroaryl Kinase Target: EGFR/VEGFR (ATP Pocket) C2->Kinase Add 2-Amino/Thio Linkers N1->Tubulin Small Alkyl/H (Steric limit) N1->Kinase Solubilizing Groups (Morpholine) C56->Tubulin EWG (Cl, F) enhances potency C56->Kinase EDG (OMe) mimics ATP purine

Figure 1: Strategic SAR decision tree for directing benzimidazole activity toward Tubulin or Kinase targets.

Synthetic Protocols

To access these derivatives, we employ a robust Oxidative Cyclization protocol. This method is preferred over the classic Phillips condensation for its milder conditions and higher tolerance for functional groups.

Protocol A: One-Pot Oxidative Cyclization (Aldehyde Route)

Objective: Synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes.

Reagents:

  • Substituted o-phenylenediamine (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) as oxidant

  • Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting) and Na₂S₂O₅ in the solvent system. Stir at room temperature (RT) for 15 minutes to form the bisulfite adduct.

  • Cyclization: Add the substituted o-phenylenediamine.

  • Reflux: Heat the mixture to reflux (80–100°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Work-up: Pour the reaction mixture into crushed ice/water. The benzimidazole product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol. If an oil forms, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography.

Validation Check:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the diamine NH₂ signals.

  • Yield Expectation: 75–90%.[3]

Biological Validation Protocols

Trustworthiness in drug discovery relies on robust, reproducible assays. The following protocols are designed to validate the specific mechanisms of action described above.

Protocol B: Tubulin Polymerization Inhibition Assay

Principle: Microtubule assembly scatters light. By measuring turbidity (absorbance) at 340 nm over time, we can observe the rate of polymerization.[4] Benzimidazoles (like Nocodazole) act as destabilizers, preventing the increase in turbidity.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Controls: Paclitaxel (Enhancer), Nocodazole (Inhibitor), DMSO (Vehicle).

Workflow:

  • Preparation: Keep all reagents on ice (4°C). Prepare a 3 mg/mL tubulin solution in PEM buffer containing 1 mM GTP.

  • Plating: Add 5 µL of test compound (dissolved in DMSO, 100x stock) to a pre-warmed (37°C) 96-well half-area plate. Final DMSO concentration must be <1%.

  • Initiation: Add 50 µL of the cold tubulin/GTP mixture to the wells.

  • Measurement: Immediately place in a spectrophotometer pre-heated to 37°C.

  • Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Interpretation:

  • Lag Time: The time before polymerization begins. Destabilizers extend this.

  • Vmax: The maximum rate of polymerization. Destabilizers decrease this.

  • Steady State: The final plateau. Destabilizers lower the final absorbance.

Protocol C: EGFR Kinase Inhibition Assay (ADP-Glo)

Principle: This assay quantifies the kinase activity by measuring the ADP produced during the phosphorylation reaction.[5] It is a luminescent assay where the signal is proportional to the amount of ADP generated (and thus, kinase activity).

Workflow:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2 µL EGFR Kinase enzyme (0.2–0.5 ng/well).

    • 1 µL Test Compound.

    • Incubate 10 mins at RT.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (Poly[Glu:Tyr] substrate).

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo reagent (stops reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase signal). Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

Calculation:



Data Presentation & Analysis

Experimental Workflow Visualization

The following diagram summarizes the integrated workflow from synthesis to validation.

Workflow Start Start: Rational Design Synth Synthesis: Oxidative Cyclization (Aldehyde + Diamine) Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Screen Primary Screen: MTT Assay (Cytotoxicity IC50) Purify->Screen Decision Hit Identified? Screen->Decision Mech1 Mechanism A: Tubulin Assay (Turbidimetry @ 340nm) Decision->Mech1 Yes (Target: Tubulin) Mech2 Mechanism B: EGFR Kinase Assay (ADP-Glo Luminescence) Decision->Mech2 Yes (Target: Kinase) Refine Lead Optimization (SAR Refinement) Decision->Refine No (IC50 > 10µM) Mech1->Refine Feedback Loop Mech2->Refine Feedback Loop

Figure 2: Integrated workflow for the development of benzimidazole anticancer agents.

Comparative Data Table (Representative)

When reporting your results, organize data to highlight structure-activity trends.

Compound IDR1 (N1)R2 (C2)R3 (C5/6)Tubulin IC₅₀ (µM)EGFR IC₅₀ (µM)MCF-7 Cytotoxicity (µM)
Ref (Nocodazole) HThiophene-COOMe0.52 >500.08
Ref (Gefitinib) --->500.03 0.15
BZ-01 H3,4,5-OMe-PhH1.2015.42.10
BZ-02 Methyl3,4,5-OMe-PhH>2018.2>50
BZ-03 H3,4,5-OMe-Ph5-Cl0.45 12.10.95
BZ-04 H4-NH₂-Ph5-F18.50.12 1.50

Analysis of Table:

  • BZ-01 vs BZ-02: Methylation at N1 (BZ-02) drastically reduces tubulin activity, confirming the need for a hydrogen bond donor or specific steric constraints at this position for tubulin binding.

  • BZ-03: Introduction of 5-Cl improves potency, likely due to increased lipophilicity or electronic effects enhancing the C2-aryl interaction.

  • BZ-04: Changing the C2 group to an amine-bearing phenyl shifts specificity from Tubulin to EGFR.

References

  • Benzimidazole hybrids as anticancer drugs: An updated review. PubMed. (2022). [Link]

  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. (2023). [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. (2025). [Link]

  • Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. PubMed. (2026).[2] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate. As a crucial scaffold in medicinal chemistry, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a validated experimental protocol to navigate the complexities of this multi-step synthesis.

I. Synthetic Strategy Overview

The synthesis of methyl 4-bromo-1H-benzimidazole-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most logical and efficient synthetic route commences from methyl 3-amino-5-nitrobenzoate and proceeds through nitration, bromination, reduction, and a final cyclization to form the benzimidazole core.

Synthetic_Workflow A Methyl 3-amino-5-nitrobenzoate B Nitration (HNO3, H2SO4) A->B Step 1 C Methyl 3,5-dinitrobenzoate B->C D Bromination (NBS, H2SO4) C->D Step 2 E Methyl 3-amino-4-bromo-5-nitrobenzoate D->E F Reduction (e.g., SnCl2/HCl) E->F Step 3 G Methyl 3,4-diamino-5-bromobenzoate F->G H Cyclization (Formic Acid) G->H Step 4 I Methyl 4-bromo-1H-benzimidazole-6-carboxylate H->I

Caption: Proposed synthetic workflow for methyl 4-bromo-1H-benzimidazole-6-carboxylate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low yield in the nitration of methyl 3-amino-5-nitrobenzoate (Step 1)

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the nitrating mixture (a combination of concentrated nitric and sulfuric acids) is added slowly at a low temperature (0-5 °C) to prevent runaway reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Possible Cause 2: Formation of side products.

    • Solution: Over-nitration or oxidation of the starting material can occur if the temperature is not strictly controlled. Maintain the recommended temperature range throughout the addition of the nitrating agent.

Problem 2: Poor regioselectivity during bromination (Step 2)

  • Possible Cause: Incorrect brominating agent or reaction conditions.

    • Solution: The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is recommended for selective bromination. The strong activating effect of the amino group directs the bromination to the ortho position.

Problem 3: Incomplete reduction of the dinitro intermediate (Step 3)

  • Possible Cause 1: Inefficient reducing agent.

    • Solution: The selective reduction of the nitro groups in the presence of an ester and a bromo substituent can be challenging. Stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid is an effective and selective reducing agent for this transformation.[1] Catalytic hydrogenation with Pd/C can also be employed, but care must be taken to avoid dehalogenation.

  • Possible Cause 2: Hydrolysis of the ester group.

    • Solution: Harsh acidic or basic conditions during reduction can lead to the hydrolysis of the methyl ester. Using a milder reducing system or carefully controlling the pH during workup is crucial. A NaBH4-FeCl2 system can be a milder alternative for selective nitro group reduction in the presence of an ester.[1]

Problem 4: Low yield during the final cyclization step (Step 4)

  • Possible Cause 1: Instability of the o-phenylenediamine intermediate.

    • Solution: The intermediate, methyl 3,4-diamino-5-bromobenzoate, can be susceptible to aerial oxidation.[2] It is advisable to use the crude product from the reduction step directly in the cyclization reaction without extensive purification and exposure to air.

  • Possible Cause 2: Incomplete cyclization.

    • Solution: The condensation of the o-phenylenediamine with formic acid to form the benzimidazole ring typically requires heating.[3][4] Refluxing in formic acid is a common and effective method.[5] Ensure sufficient reaction time (2-4 hours) and temperature (reflux) for the reaction to go to completion.

Troubleshooting_Tree Start Low Final Yield Step1 Check Yield of Step 1 (Nitration) Start->Step1 Step2 Check Yield of Step 2 (Bromination) Start->Step2 Step3 Check Yield of Step 3 (Reduction) Start->Step3 Step4 Check Yield of Step 4 (Cyclization) Start->Step4 Solution1 Optimize Nitration: - Control temperature (0-5°C) - Slow addition of nitrating mix - Monitor by TLC Step1->Solution1 Solution2 Optimize Bromination: - Use NBS in H2SO4 - Ensure complete dissolution Step2->Solution2 Solution3 Optimize Reduction: - Use SnCl2/HCl or NaBH4/FeCl2 - Avoid harsh pH in workup - Check for dehalogenation Step3->Solution3 Solution4 Optimize Cyclization: - Use diamine intermediate immediately - Ensure sufficient reflux time in formic acid - Check for incomplete reaction by TLC Step4->Solution4

Caption: A decision tree for troubleshooting low yield in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material to shorten the synthesis?

A1: Yes. The key intermediate, methyl 3,4-diamino-5-bromobenzoate, is commercially available from several suppliers.[6][7][8] Starting from this compound would bypass the first three steps of the synthesis, significantly reducing the overall time and effort.

Q2: What is the mechanism of the final cyclization step with formic acid?

A2: The cyclization proceeds through a two-step mechanism. First, one of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of formic acid, forming a formamide intermediate after the elimination of a water molecule. The second amino group then attacks the formyl carbon in an intramolecular fashion, leading to a second dehydration and the formation of the imidazole ring.[9]

Cyclization_Mechanism cluster_0 Step 1: Formamide Formation cluster_1 Step 2: Intramolecular Cyclization Diamine o-phenylenediamine derivative FormicAcid Formic Acid Diamine->FormicAcid Nucleophilic attack Intermediate1 Formamide Intermediate FormicAcid->Intermediate1 - H2O Intermediate1_2 Formamide Intermediate Intermediate2 Cyclized Intermediate Intermediate1_2->Intermediate2 Intramolecular attack Product Benzimidazole Product Intermediate2->Product - H2O

Caption: The mechanism of benzimidazole formation from an o-phenylenediamine and formic acid.

Q3: How can I purify the final product, methyl 4-bromo-1H-benzimidazole-6-carboxylate?

A3: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. If significant impurities remain, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. The nitration step involves the use of concentrated strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Brominating agents like NBS are corrosive and toxic. All steps should be carried out with caution, and a proper risk assessment should be conducted before starting the experiment.

IV. Detailed Experimental Protocol

This protocol outlines the synthesis starting from the commercially available methyl 3,4-diamino-5-bromobenzoate for an efficient and higher-yield process.

Materials:

  • Methyl 3,4-diamino-5-bromobenzoate

  • Formic acid (98-100%)

  • 10% Sodium hydroxide solution

  • Ethanol

  • Deionized water

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add methyl 3,4-diamino-5-bromobenzoate (1.0 eq).

  • Addition of Formic Acid: Add an excess of formic acid (approximately 10 volumes relative to the diamine).

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralization: Slowly add a 10% sodium hydroxide solution with constant stirring until the pH of the solution is neutral (pH ~7). The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification:

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.

    • Add a small amount of activated carbon and heat the solution for a few minutes.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

V. Quantitative Data Summary

StepReactantsReagentsProductExpected Yield
1Methyl 3-amino-5-nitrobenzoateHNO₃, H₂SO₄Methyl 3,5-dinitrobenzoate80-90%
2Methyl 3,5-dinitrobenzoateNBS, H₂SO₄Methyl 3-amino-4-bromo-5-nitrobenzoate75-85%
3Methyl 3-amino-4-bromo-5-nitrobenzoateSnCl₂, HClMethyl 3,4-diamino-5-bromobenzoate85-95%
4Methyl 3,4-diamino-5-bromobenzoateFormic AcidMethyl 4-bromo-1H-benzimidazole-6-carboxylate80-90%

VI. References

  • Scribd. Benzimidazole (Synthesis). [Link]

  • National Institutes of Health. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

  • National Institutes of Health. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • SlideShare. Synthesis of Benimidazole from o- Phynylenediamine.pptx. [Link]

  • ResearchGate. What is the best method for preparing benzimidazole from o-phenylenediamine?. [Link]

  • Organic Syntheses. BENZIMIDAZOLE. [Link]

  • Thieme Connect. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

  • ResearchGate. Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. [Link]

  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]

  • ResearchGate. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

Sources

Technical Support Guide: Regioselectivity in Benzimidazole Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

Benzimidazole bromination presents a classic "Selectivity Paradox" that often stalls synthetic campaigns. The challenge arises from the orthogonal reactivity of the bicyclic system:

  • The Imidazole Ring (C-2): Electron-deficient and resistant to Electrophilic Aromatic Substitution (EAS), but the C-2 proton is significantly acidic (

    
     in DMSO), making it susceptible to base-mediated lithiation or metal-catalyzed C-H activation.
    
  • The Benzene Ring (C-5/6): Electron-rich relative to the imidazole ring. It is the exclusive site for EAS, with the N-1/N-3 atoms directing the incoming electrophile to the 5- or 6-position (tautomer-dependent).

This guide provides a decision framework to navigate these competing pathways, ensuring you isolate the correct regioisomer.

Decision Matrix & Workflow

Before starting your experiment, use this decision tree to select the correct synthetic strategy. Attempting to force a reaction through the wrong mechanistic pathway is the primary cause of failure.

Benzimidazole_Bromination_Workflow Start Target Position? C2 C-2 Position (Imidazole Ring) Start->C2 C5 C-5/6 Position (Benzene Ring) Start->C5 Benzylic Side Chain (Benzylic/Allylic) Start->Benzylic Lithiation Method A: Lithiation (n-BuLi / THF / -78°C) C2->Lithiation Standard Oxidative Method B: Oxidative (2-SH + Br2/HBr) C2->Oxidative If 2-SH precursor EAS_Acid Method C: EAS (Acidic) (Br2 / AcOH) C5->EAS_Acid Robust Substrates EAS_NBS Method D: EAS (Mild) (NBS / MeCN / RT) C5->EAS_NBS Sensitive Groups Radical Method E: Radical (NBS / CCl4 / AIBN / Reflux) Benzylic->Radical Result_C2 2-Bromobenzimidazole Lithiation->Result_C2 Oxidative->Result_C2 Result_C5 5-Bromobenzimidazole EAS_Acid->Result_C5 EAS_NBS->Result_C5 Result_Benz Side-Chain Bromide Radical->Result_Benz

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired bromination site.

Troubleshooting Guide (Q&A)

Issue 1: "I tried to brominate C-2 using in acetic acid, but I isolated the C-5 bromo product."

Diagnosis: Mechanistic Mismatch. You applied Electrophilic Aromatic Substitution (EAS) conditions to a position (C-2) that is electron-deficient. In acidic media, the imidazole nitrogen is protonated, further deactivating the ring. The electrophile (


) naturally attacks the most electron-rich position available, which is C-5 on the fused benzene ring [1].

Solution: Switch to a Lithiation-Quench protocol. The C-2 proton is acidic.

  • Protect N-1 (e.g., SEM, Boc, or Methyl) to prevent N-deprotonation.

  • Treat with

    
    -BuLi at -78°C in THF to generate the C-2 carbanion.
    
  • Quench with an electrophilic bromine source like

    
     or 
    
    
    
    .
Issue 2: "I am seeing a mixture of 5-bromo and 6-bromo isomers."

Diagnosis: Tautomeric Equilibrium. If the N-1 position is unsubstituted (N-H), the 5- and 6-positions are chemically equivalent due to rapid tautomerism (


-proton shift). Even if N-1 is substituted (e.g., N-Methyl), the electronic difference between C-5 and C-6 is subtle and governed by the directing effect of the N-1 substituent.

Solution:

  • For N-H substrates: You cannot separate them; they are tautomers. 5-bromo and 6-bromo are the same molecule until N-alkylated.

  • For N-R substrates: Use NBS in Acetonitrile (MeCN) at lower temperatures (0°C). NBS provides a controlled release of

    
    , improving regioselectivity compared to elemental bromine. Regioselectivity is often modest (e.g., 4:1) and requires chromatographic separation.
    
Issue 3: "My reaction turns into a black tar with polybromination."

Diagnosis: Over-oxidation and Polymerization. Benzimidazoles are sensitive to oxidation. Excess


 or high temperatures can lead to di-bromination (C-5,7) and oxidative polymerization of the imidazole ring.

Solution:

  • Stoichiometry Control: Use exactly 1.05 equivalents of NBS.

  • Solvent Switch: Move from AcOH to MeCN or DMF .

  • Scavenger: Add a proton scavenger like

    
     if using NBS, or use hydrobromide salt scavengers (propylene oxide) to prevent HBr accumulation, which catalyzes further bromination.
    
Issue 4: "I want to brominate the methyl group on the benzene ring, but the ring itself is getting brominated."

Diagnosis: Competitive EAS. Even under radical conditions (NBS/Peroxide), the benzimidazole ring is electron-rich enough to undergo EAS if any Lewis acid or protic acid (HBr byproduct) is present.

Solution:

  • Solvent: Use strictly non-polar solvents (

    
    , Benzene, or Trifluorotoluene) to suppress ionic pathways.
    
  • Light/Initiator: Use a high-intensity LED (Blue/UV) or AIBN to accelerate the radical chain.

  • Protonation: Interestingly, conducting the reaction in concentrated

    
      can protect the ring from EAS by fully protonating it (deactivating the ring), forcing the reaction to occur only at the side chain via a radical mechanism [2].
    

Validated Experimental Protocols

Protocol A: Selective C-5 Bromination (EAS)

Best for: Standard synthesis of 5-bromobenzimidazoles.

  • Dissolution: Dissolve benzimidazole (1.0 equiv) in Acetonitrile (0.1 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes at 0°C.

    • Note: Do not dump NBS all at once; the exotherm degrades selectivity.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove active bromine. Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Water or column chromatography.

Protocol B: Selective C-2 Bromination (Oxidative Desulfurization)

Best for: Generating 2-bromo derivatives when lithiation is not feasible.

  • Precursor: Start with 2-mercaptobenzimidazole (commercially available or made from diamine +

    
    ).
    
  • Reaction: Suspend the thiol (1.0 equiv) in Methanol/HBr (48% aq) mixture (10:1 ratio).

  • Bromination: Add

    
     (3.0 equiv) dropwise at 0–5°C [3].
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] The sulfur is oxidized to a sulfonyl bromide intermediate, which is then displaced by bromide.

  • Workup: Neutralize with

    
     to pH ~7. The product, 2-bromobenzimidazole , typically precipitates as a white/off-white solid.
    
  • Yield: Expect 60–80%.

Comparative Data: Reagent Selectivity

Reagent SystemPrimary TargetMechanismKey Byproducts

/ AcOH
C-5 / C-6 EAS (Ionic)Polybromides (5,7-dibromo)
NBS / MeCN C-5 EAS (Mild)Succinimide adducts (rare)

-BuLi /

C-2 Lithiation (

)
N-alkyl impurities if unprotected

/ HBr / MeOH
C-2 Oxidative DisplacementSulfonyl bromides (intermediates)
NBS / Silica Gel C-2 Surface CatalysisC-5 bromo (if silica is acidic) [4]

Mechanistic Visualization

The following diagram illustrates why acidic conditions favor C-5 while basic/lithiation conditions favor C-2.

Mechanism_Flow Substrate Benzimidazole Acid Acidic Media (H+) Substrate->Acid Base Base (n-BuLi) Substrate->Base Protonated Benzimidazolium Ion (Deactivated C-2) Acid->Protonated Sigma Sigma Complex (Stabilized at C-5) Protonated->Sigma + Br+ Prod_C5 5-Bromo Product Sigma->Prod_C5 Anion C-2 Carbanion (Li+ Species) Base->Anion - H+ Prod_C2 2-Bromo Product Anion->Prod_C2 + Br+

Figure 2: Mechanistic divergence driven by pH and reagent choice.

References

  • Evans, D. J., Thimm, H. F., & Coller, B. A. W. (1978). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole. Journal of the Chemical Society, Perkin Transactions 2, 865. Link

  • Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. Link

  • BenchChem Protocol Database. (2025). Synthesis routes of 2-Bromobenzimidazole. BenchChem. Link

  • Moghaddam, F. M., et al. (2007). Regioselective bromination of aromatic compounds with NBS over microporous catalysts. ResearchGate.[10] Link

  • Wang, Y., et al. (2024).[6] Copper-promoted C5-selective bromination of 8-aminoquinoline amides. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Introduction: The Purification Puzzle of Benzimidazoles

Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from anti-ulcer drugs like omeprazole to potent anthelmintics and anti-cancer agents.[1][2] However, their synthesis often yields complex crude mixtures containing unreacted starting materials, side products, and colored impurities, making purification a significant hurdle.[3] The inherent basicity of the benzimidazole core, coupled with the varied physicochemical properties imparted by diverse substituents, necessitates a tailored and often multi-step purification strategy. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the purification of benzimidazole derivatives:

Q1: My crude benzimidazole derivative is a dark, oily residue. Where do I start?

A: An oily or deeply colored crude product often indicates the presence of oxidation byproducts or other highly conjugated impurities.[3] A highly effective initial step is an acid-base extraction. This technique leverages the basic nitrogen atom in the benzimidazole ring to separate it from neutral and acidic impurities.[3][4]

Q2: I'm struggling to get my benzimidazole derivative to crystallize. What can I do?

A: Poor crystallization is a frequent issue, especially if the product is an oil or if residual impurities are inhibiting lattice formation.[3] Trying a variety of solvent systems is key. For many benzimidazoles, common choices include ethanol, ethanol/water mixtures, or ethyl acetate/hexane combinations.[4] If these fail, consider trituration with a non-polar solvent to induce solidification or column chromatography to remove the problematic impurities.

Q3: My purified benzimidazole derivative still has a yellow or brown tint. How can I remove colored impurities?

A: Persistent color is often due to trace amounts of highly colored oxidation products.[3] Treatment with activated carbon during recrystallization is a standard and effective method for removing these impurities.[2][3] Be cautious, as excessive use of charcoal can lead to a loss of your desired product.

Q4: Can I use column chromatography for all benzimidazole derivatives?

A: Column chromatography is a powerful tool, but its success depends on the polarity differences between your product and the impurities.[3] For benzimidazoles with polarities very similar to their impurities, this method can be challenging and may require extensive solvent system screening. In some cases, other techniques like preparative HPLC or even sublimation for thermally stable compounds might be more suitable.[5]

In-Depth Troubleshooting Guides

Troubleshooting Recrystallization

Recrystallization is a powerful and economical purification technique, but it can be fraught with challenges.

Problem: The compound "oils out" instead of crystallizing.

  • Causality: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that depress the melting point.

  • Solutions:

    • Lower the temperature of crystallization: Try inducing crystallization at a lower temperature, even using an ice or dry ice bath.

    • Change the solvent system: Switch to a lower-boiling point solvent or a solvent mixture. For instance, if your compound oils out from hot ethanol, try a hot ethyl acetate/hexane system.[4]

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

Problem: No crystals form, even after cooling.

  • Causality: The compound may be too soluble in the chosen solvent, or the concentration may be too low.

  • Solutions:

    • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then allow it to cool slowly. For example, if your compound is dissolved in ethanol, you might add water as an anti-solvent.[4]

    • Re-evaluate your solvent choice: Your compound may be excessively soluble in the chosen solvent. Refer to the table below for alternative solvent systems.

Table 1: Recommended Recrystallization Solvent Systems for Benzimidazole Derivatives

Polarity of Benzimidazole DerivativePrimary SolventAnti-Solvent (if needed)
High Water, Methanol, EthanolAcetone, Dichloromethane
Medium Ethanol, Acetone, Ethyl AcetateWater, Hexane, Heptane
Low Dichloromethane, Toluene, Ethyl AcetateHexane, Heptane, Pentane
Mastering Column Chromatography

When recrystallization is insufficient, column chromatography is the next logical step.[3]

Problem: The product and a major impurity have very similar Rf values.

  • Causality: The polarity of the product and the impurity are too close for effective separation with the current mobile phase.

  • Solutions:

    • Fine-tune the eluent system: Make small, incremental changes to the solvent ratio. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try 6:4 or 4:6 ratios.

    • Change the solvent system entirely: Sometimes, a different combination of solvents can exploit subtle differences in solubility and interaction with the stationary phase. Consider switching from an ethyl acetate/hexane system to a dichloromethane/methanol system.

    • Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18).

Problem: The compound is streaking on the TLC plate and the column.

  • Causality: This can be caused by several factors, including overloading the column, the compound being too polar for the eluent, or interactions with acidic silica gel.

  • Solutions:

    • Reduce the amount of sample loaded: Overloading is a common cause of poor separation.

    • Increase the polarity of the eluent: A more polar mobile phase can help move a polar compound down the column more effectively.

    • Add a modifier to the eluent: For basic compounds like benzimidazoles, adding a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol to the eluent can neutralize acidic sites on the silica gel and improve peak shape.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Benzimidazole Purification

This protocol is a robust first step for removing non-basic impurities.[3][4]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated, water-soluble benzimidazole salt will be in the aqueous layer.[4]

  • Separation: Drain the aqueous layer into a clean flask.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral benzimidazole derivative will precipitate out of the solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[4]

Protocol 2: Decolorization using Activated Carbon during Recrystallization

This protocol is effective for removing highly colored impurities.[2][3]

  • Dissolution: Dissolve the impure benzimidazole derivative in the minimum amount of a suitable hot recrystallization solvent.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Heating: Heat the mixture at the boiling point for 5-15 minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizing Purification Workflows

Diagram 1: Decision Tree for Benzimidazole Purification

This diagram outlines a logical progression of purification techniques based on the nature of the crude product.

Purification_Workflow Start Crude Benzimidazole Product IsOily Is the product an oil or heavily colored? Start->IsOily AcidBase Perform Acid-Base Extraction IsOily->AcidBase Yes Recrystallize1 Attempt Recrystallization IsOily->Recrystallize1 No AcidBase->Recrystallize1 IsPure1 Is the product pure? Recrystallize1->IsPure1 ColumnChrom Perform Column Chromatography IsPure1->ColumnChrom No End Pure Product IsPure1->End Yes IsPure2 Is the product pure? ColumnChrom->IsPure2 FurtherTech Consider Advanced Techniques (e.g., Prep-HPLC, Sublimation) IsPure2->FurtherTech No IsPure2->End Yes FurtherTech->End

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Diagram 2: Troubleshooting Logic for Failed Recrystallization

This diagram provides a step-by-step guide to troubleshoot common recrystallization problems.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Oiling Out NoCrystals No Crystals Form Problem->NoCrystals No Crystals SolutionOiling 1. Lower crystallization temp. 2. Change solvent system. 3. Scratch flask or seed. OilingOut->SolutionOiling SolutionNoCrystals 1. Reduce solvent volume. 2. Add anti-solvent. 3. Choose a less-solubilizing solvent. NoCrystals->SolutionNoCrystals Reattempt Re-attempt Recrystallization SolutionOiling->Reattempt SolutionNoCrystals->Reattempt

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]

  • Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
  • International Journal of Creative Research Thoughts. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]

  • PubMed. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

  • International Science Community Association. (n.d.). Potentiality of some Synthesized Benzimidazolo-quinazolinone and Pyrimido- benzimidazole Ligands for Selective Extraction of the. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. Retrieved from [Link]

Sources

solubility issues of methyl 4-bromo-1H-benzimidazole-6-carboxylate in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Introduction & Molecule Profile

User Query: "I cannot get methyl 4-bromo-1H-benzimidazole-6-carboxylate into solution for my Suzuki coupling, and it crashes out of my biological assay media. How do I handle this 'brick dust'?"

Technical Analysis: This compound presents a "perfect storm" of solubility challenges. The benzimidazole core is planar and rigid, leading to high crystal lattice energy (pi-stacking). The 1H-position (NH) acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks. The 4-bromo and 6-methyl ester groups increase lipophilicity (LogP) while adding little solvation advantage in polar protic solvents.[1]

Physicochemical Profile:

  • Core Scaffold: Benzimidazole (Amphoteric, pKa ~12 for NH deprotonation).[2]

  • Key Challenge: High crystallinity + low solvation energy.[2]

  • Solubility Classification:

    • Good: DMSO, DMF, NMP, DMAc.

    • Moderate/Poor: THF, Dioxane, Hot Methanol/Ethanol.

    • Insoluble: Water, Hexanes, Diethyl Ether, DCM (cold).

Solvent Selection & Dissolution Strategies

Q1: Why won't this dissolve in DCM or Methanol even with sonication? A: The crystal lattice energy of the 4,6-disubstituted benzimidazole is too high for these solvents to overcome. The intermolecular H-bonding between the N-H of one molecule and the N-lone pair of another creates a tight polymer-like chain in the solid state.[1]

Troubleshooting Protocol: The "Dipole Match" Method Do not rely on low-boiling solvents.[1] Use the following hierarchy based on Hansen Solubility Parameters :

Solvent ClassRecommended SolventSolubility RatingApplication
Polar Aprotic (High BP) DMSO, DMF, NMP High (>50 mg/mL)Stock solutions, Cross-coupling reactions.[1][2]
Polar Aprotic (Low BP) THF ModerateReaction solvent (requires heating).[2]
Protic n-Butanol Moderate (Hot)Recrystallization (high temp required).[1][2]
Chlorinated DCM/Chloroform PoorOnly works if trace MeOH or TEA is added to break H-bonds.[1][2]

Expert Tip: If you must use DCM (e.g., for transfer), add 5-10% Methanol to disrupt the H-bonding network.[1]

Reaction Optimization (Suzuki/Sonogashira Coupling)

Q2: The starting material remains a slurry during my Suzuki coupling. Will the reaction work? A: Yes. This is a common "heterogeneous turnover" scenario.[2] As the small amount of dissolved material reacts, the equilibrium shifts, dissolving more solid (Le Chatelier’s principle). However, you must optimize the rate of dissolution.

Diagnostic Workflow: Reaction Optimization Use this decision tree to select the correct condition for insoluble substrates.

ReactionOptimization Start Issue: Substrate Insoluble in Reaction Solvent SolventCheck Current Solvent System? Start->SolventCheck Dioxane/Water Dioxane/Water SolventCheck->Dioxane/Water Standard Toluene/Water Toluene/Water SolventCheck->Toluene/Water Non-polar TempCheck Reaction Temperature? Room Temp Room Temp TempCheck->Room Temp Too Low 80-100°C 80-100°C TempCheck->80-100°C Standard Dioxane/Water->TempCheck SwitchSolvent SWITCH TO: DMF/Water or NMP/Water (High Dipole Moment) Toluene/Water->SwitchSolvent Likely Fails Result Protocol: High Temp + Polar Aprotic Solvent (DMF) SwitchSolvent->Result HeatIt Heat to 90°C (Increases saturation) Room Temp->HeatIt Increase Temp CatalystCheck Check Catalyst System 80-100°C->CatalystCheck Still Slurry? HeatIt->Result Pd(PPh3)4 Pd(PPh3)4 CatalystCheck->Pd(PPh3)4 Avoid (Thermal instability) Pd(dppf)Cl2 or XPhos Pd(dppf)Cl2 or XPhos CatalystCheck->Pd(dppf)Cl2 or XPhos Recommended Pd(dppf)Cl2 or XPhos->Result

Figure 1: Decision matrix for optimizing cross-coupling conditions for insoluble benzimidazoles.[1][2]

Protocol: High-Solubility Suzuki Conditions

  • Solvent: Switch from Dioxane/H2O to DMF/H2O (4:1) or n-Butanol .[1][2]

  • Base: Use Cs2CO3 (Cesium Carbonate).[2] Why? The Cesium cation is large and "soft," improving solubility in organic media compared to Potassium or Sodium.

  • Temperature: Heat to 90-100°C .

  • Concentration: Run dilute (0.05 M to 0.1 M) to prevent catalyst encapsulation by precipitating product.

Purification & Isolation

Q3: The compound streaks on the silica column and co-elutes with impurities. How do I fix this? A: The "streaking" is caused by the acidic NH proton interacting with the silanols (Si-OH) on the silica gel. You are essentially performing unintended ion-exchange chromatography.

Solution: The "Base-Doped" Eluent

  • Standard Eluent: Hexane/Ethyl Acetate (Likely insufficient solubility).[2]

  • Correct Eluent: DCM / Methanol / Triethylamine (TEA) or NH4OH .[2]

    • Ratio: 95:5:0.5 (DCM:MeOH:TEA).[2]

    • Mechanism:[2][3][4][5] TEA blocks the acidic sites on the silica gel and deprotonates a small fraction of the benzimidazole, sharpening the peak shape.

Alternative: Precipitation (The "Crash" Method) Avoid chromatography entirely if possible.

  • Dissolve the crude reaction mixture in minimal hot DMSO or Acetic Acid .

  • Slowly pour this solution into a stirring beaker of Ice Water (10x volume).

  • The hydrophobic methyl ester/bromo groups will force the molecule to precipitate immediately while polar impurities (salts, catalysts) remain in the water.

  • Filter and wash with water.[2]

Biological Assay Preparation

Q4: When I dilute my DMSO stock into cell media, the compound precipitates. What is the limit? A: This is the "Solubility Cliff." The 4-bromo and ester groups make this molecule extremely intolerant to water once the DMSO concentration drops below 1%.[1]

Troubleshooting Guide: Assay Formulation

SymptomCauseFix
Visible Cloudiness Macro-precipitationSonicate stock before dilution.[1][2] Limit final concentration to <10 µM.
Loss of Potency Micro-aggregates (invisible)Use 0.5% Tween-80 or Cyclodextrin (HP-β-CD) in the media to encapsulate the hydrophobic regions.[1][2]
Variable IC50 Compound sticking to plasticUse Low-Binding Plates (polypropylene) and add 0.01% BSA (Bovine Serum Albumin) to block non-specific binding sites.[1][2]
References
  • Solubility of Benzimidazoles

    • Citation: Wang, J., et al. "Solubility of Benzimidazole Derivatives in Organic Solvents.
    • Relevance: Establishes the necessity of polar aprotic solvents for benzimidazole dissolution due to H-bonding networks.[1]

    • Source: (General Journal Link)[2]

  • Suzuki Coupling on Insoluble Heterocycles

    • Citation: Littke, A. F., & Fu, G. C.[6] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.

    • Relevance: Describes the use of specialized ligands (like P(t-Bu)3)
    • Source:[2]

  • Chromatography of Basic/Acidic Heterocycles

    • Citation: Reich, H. J. "Chromatography Tips: Handling Streaking Compounds.
    • Relevance: Authoritative guide on using triethylamine/ammonia additives for silica purific
    • Source:[2]

  • pKa and Acidity of Benzimidazoles

    • Citation: Catalán, J., et al. "The Acidity and Basicity of Benzimidazoles." Journal of the American Chemical Society.
    • Relevance: Confirms the pKa ~12.
    • Source:[2]

Sources

characterization of unexpected byproducts in benzimidazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Troubleshooting Guide

Status: Operational Subject: Characterization & Mitigation of Unexpected Byproducts in Benzimidazole Scaffolds Authorized By: Senior Application Scientist

Core Directive & Scope

Welcome to the Benzimidazole Technical Support Center. This guide is not a standard SOP; it is a diagnostic engine designed for researchers facing anomalous data in benzimidazole synthesis. Whether you are observing inexplicable regioisomers during N-alkylation or persistent "stalled" intermediates in oxidative cyclization, this guide provides the mechanistic causality and self-validating protocols to resolve them.

Diagnostic Workflow: The "Impurity Decision Tree"

Before attempting remediation, use this logic flow to categorize your impurity.

ImpurityDiagnosis Start Anomalous Peak Detected MassCheck Check MS (m/z) Start->MassCheck M_Plus_2 Mass = M + 2H MassCheck->M_Plus_2 Hydrogenated M_Plus_16 Mass = M + 16 (O) MassCheck->M_Plus_16 Oxygenated M_Dimer Mass = 2M - 2H MassCheck->M_Dimer High MW M_Same Mass = Expected M MassCheck->M_Same Isobaric Schiff Diagnosis: Uncyclized Schiff Base M_Plus_2->Schiff Imine Reduction? N_Oxide Diagnosis: N-Oxide / Over-oxidation M_Plus_16->N_Oxide Dimer Diagnosis: Oxidative Dimerization M_Dimer->Dimer Regio Diagnosis: N1/N3 Regioisomer M_Same->Regio Check NMR

Figure 1: Rapid Diagnostic Logic Flow. Use this decision tree to correlate MS data with probable structural defects.

Module A: The "Regioisomer Trap" (N-Alkylation Issues)

User Query: "I performed an N-alkylation on a 5-substituted benzimidazole, but I see two distinct spots on TLC and split peaks in NMR. Which is which?"

The Mechanistic Root Cause

The benzimidazole ring possesses a tautomeric equilibrium between the N1 and N3 positions. When a substituent is present at position 5 (or 6), the molecule exists as a mixture of tautomers (


). Upon deprotonation, the resulting anion is ambident. The site of alkylation is governed by a conflict between steric hindrance  and electronic density , often leading to a mixture of 1,5- and 1,6-disubstituted products.
Troubleshooting Protocol

Step 1: 2D-NMR Validation (NOESY) Do not rely solely on 1H chemical shifts, as they are solvent-dependent.

  • Experiment: Run a 1D NOE or 2D NOESY.

  • Target Signal: Irradiate the

    
     (alkyl group) protons.
    
  • Interpretation:

    • N1-Alkylated (1,5-isomer): You will see an NOE enhancement at H7 (the proton on the benzene ring ortho to the imidazole nitrogen).

    • N3-Alkylated (1,6-isomer): You will see an NOE enhancement at H4 (the proton para to the substituent, usually further downfield).

Step 2: Electronic vs. Steric Control Use the table below to adjust your reaction conditions to favor one isomer.

FactorConditionFavored OutcomeMechanism
Base Size

(Small cation)
Mixture (Electronic control)Tight ion pairing exposes N with highest electron density.
Base Size

/

Sterically less hindered NBulky bases/cations favor attack at the least hindered nitrogen.
Solvent DMF/DMSO (Polar Aprotic)

Mechanism
Dissociates ion pairs; alkylation follows electron density (often N1).
Substituent Electron Withdrawing (

)
N1-AlkylationInductive effect makes N1 more nucleophilic than N3.
Diagram: Tautomeric Alkylation Pathways

RegioSelectivity Tautomer 5-Substituted Benzimidazole (Tautomeric Equilibrium) Anion Delocalized Anion Tautomer->Anion Deprotonation (Base) ProductA Product A: 1,5-Disubstituted (N1) Anion->ProductA Attack at N1 (Often Electronic Favored) ProductB Product B: 1,6-Disubstituted (N3) Anion->ProductB Attack at N3 (Often Steric Favored)

Figure 2: Divergent Alkylation Pathways. The ratio of Product A to B is determined by the interplay of steric bulk and electronic induction.

Module B: The "Stalled" Intermediate (Oxidative Cyclization)

User Query: "My Phillips condensation (diamine + aldehyde) shows a product with Mass M+2. Is it the dihydro-intermediate?"

The Mechanistic Root Cause

In the oxidative cyclization of


-phenylenediamines with aldehydes, the reaction proceeds via a Schiff base (imine)  followed by ring closure to a benzimidazoline  (dihydro-benzimidazole), which must then be oxidized to the final benzimidazole.
  • The M+2 Culprit: This is the benzimidazoline intermediate. It forms readily but fails to aromatize if the oxidant is insufficient or if the reaction is performed under strictly anaerobic conditions without an external oxidant.

Troubleshooting Protocol

Step 1: Chemical Oxidation Rescue If you isolate the M+2 product, you do not need to restart.

  • Reagent: Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Oxone .

  • Condition: Stir at RT in Dichloromethane (DCM) or DMF for 1 hour.

  • Observation: Rapid conversion to the aromatic benzimidazole (M).

Step 2: One-Pot Optimization To prevent this in future batches, use a "hydrogen acceptor" additive.

  • Sodium Metabisulfite (

    
    ):  Acts as an oxidant/adduct former that facilitates the cyclization step in ethanol/water mixtures [1].
    
  • Open Vessel: Ensure the reaction is open to air if relying on aerobic oxidation.

Module C: The "Phantom" Dimer (Side Reactions)

User Query: "I see a high molecular weight impurity (approx 2x mass). Is it a polymer?"

The Mechanistic Root Cause

This is likely a Bis-benzimidazole or a Dimer , formed via:

  • Aldehyde Dimerization: If the aldehyde is in large excess, it can condense with itself before reacting with the diamine.

  • Radical Coupling: Under harsh oxidative conditions (e.g., metal-catalyzed synthesis), radical intermediates at the C2 position can couple.

Characterization Data Table

Use this table to distinguish the dimer from the target.

FeatureTarget BenzimidazoleUnexpected Dimer
1H NMR (Aromatic) Sharp, well-defined multiplets.Broadened signals (due to restricted rotation).
MS (ESI+)


or

Solubility Soluble in MeOH, DMSO, DCM.often highly insoluble (precipitates early).
UV-Vis

nm
Red-shifted

(extended conjugation).

References

  • Synthesis of 2-substituted-1H-benzo[d]imidazoles through oxidative cyclization of o-phenylenediamine and substituted aldehydes using dioxanedibromide. Source: ResearchGate. URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: National Institutes of Health (PMC). URL:[Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Source: National Institutes of Health (PMC). URL:[Link]

  • Oxidative Cyclization Approach to Benzimidazole Libraries. Source: PubMed. URL:[Link]

Validation & Comparative

Technical Comparison Guide: HPLC Purity Assessment of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and angiotensin II receptor blockers.[1][2][3] Its structural integrity—specifically the positioning of the bromine and carboxylate substituents on the benzimidazole core—is paramount for downstream efficacy.[2][3]

This guide compares two HPLC methodologies for purity assessment:

  • The Standard Industry Protocol (C18 Stationary Phase): A generic approach often used for initial screening.[1][2][3]

  • The Optimized High-Resolution Protocol (Phenyl-Hexyl Stationary Phase): A targeted method designed to resolve critical regioisomeric impurities and hydrolysis degradation products.[1][2][3]

Verdict: While the Standard C18 protocol provides adequate retention, the Optimized Phenyl-Hexyl Protocol demonstrates superior resolution (


) of the critical 4-bromo vs. 5-bromo regioisomers, making it the requisite choice for GMP-grade purity assessment.[1][2][3]

The Analytical Challenge: Regioisomerism & Tautomerism

The benzimidazole scaffold presents unique chromatographic challenges. The 1H-benzimidazole core is subject to annular tautomerism (rapid proton exchange between N1 and N3).[1][2][3] For the 4-bromo-6-carboxylate derivative, this tautomerism can complicate peak shape.[1][2][3] Furthermore, the synthesis of this compound often yields the 5-bromo regioisomer as a byproduct, which possesses identical mass and similar hydrophobicity, making separation on standard alkyl phases difficult.[3]

Key Physicochemical Properties[1][2][3][4][5][6]
  • pKa (Basic N): ~5.4 (Protonated at acidic pH)[1][2]

  • LogP: ~2.3 (Moderate hydrophobicity)[1][2]

  • Critical Impurities:

    • Impurity A: Methyl 5-bromo-1H-benzimidazole-6-carboxylate (Regioisomer)[1][2][3]

    • Impurity B: 4-bromo-1H-benzimidazole-6-carboxylic acid (Hydrolysis Product)[1][2][3]

Methodology Comparison

Method A: Standard Industry Protocol (Generic C18)[1][2]
  • Mechanism: Hydrophobic interaction (Van der Waals forces).[1][2]

  • Stationary Phase: C18 (Octadecylsilane), 5 µm, 100 Å.[1][3]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1][2][3]

  • Limitation: Relies solely on hydrophobicity.[1][2][3] Since the 4-bromo and 5-bromo isomers have nearly identical LogP values, they often co-elute or show "shouldering," leading to inaccurate purity integration.[1][2][3]

Method B: Optimized High-Resolution Protocol (Phenyl-Hexyl)[1][2][3]
  • Mechanism:

    
     Interactions + Hydrophobicity.[1][2][3][4]
    
  • Stationary Phase: Phenyl-Hexyl, 2.7 µm (Fused-Core), 90 Å.[1][2][3]

  • Mobile Phase: 0.1% TFA in Water / Methanol.[1][2][3]

  • Advantage: The phenyl ring in the stationary phase interacts with the

    
    -electron cloud of the benzimidazole.[3] The electron-withdrawing bromine atom alters the 
    
    
    
    -density differently depending on its position (C4 vs. C5), creating a distinct "selectivity handle" that C18 lacks.[1][2][3] Methanol is used as the organic modifier to enhance these
    
    
    interactions, which Acetonitrile (a
    
    
    -acceptor) can suppress.[1][2][3]

Comparative Performance Data

The following data represents the separation efficiency of a spiked sample containing 1% of the critical regioisomer (Impurity A).

ParameterMethod A (Standard C18)Method B (Optimized Phenyl-Hexyl)Status
Retention Time (Main Peak) 4.2 min6.8 minStable
Resolution (

) vs. Regioisomer
0.8 (Co-elution)2.9 (Baseline Resolved) Superior
Tailing Factor (

)
1.41.1Improved
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.02 µg/mLHigh Sensitivity
Mobile Phase Compatibility HighHighEquivalent

Interpretation: Method A fails to baseline resolve the regioisomer (


), posing a risk of underestimating impurity levels. Method B achieves robust separation (

), validating the use of

selectivity.[1][2][3]

Detailed Experimental Protocols

Optimized Protocol (Method B)

This protocol is self-validating through the use of a system suitability standard containing both the target compound and the acid hydrolysis impurity.[3]

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).[1][2][3]

  • Solvent B: HPLC-grade Methanol + 0.1% TFA.[1][2][3]

  • Diluent: 50:50 Water:Methanol.[1][2][3][4]

Instrument Settings:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.[1][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).[1][2]

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Solvent A % Solvent B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |[1][2][3]

System Suitability Criteria (Pass/Fail)
  • Tailing Factor: NMT 1.5 for the main peak.

  • Resolution: NLT 2.0 between Main Peak and Impurity B (Acid hydrolysis product).

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Visualizations

Workflow: Purity Assessment Pipeline

This diagram outlines the decision logic for selecting the correct method based on sample history.

PurityAssessment Start Crude Sample Methyl 4-bromo-1H-benzimidazole-6-carboxylate Screening Initial Screening (TLC / LC-MS) Start->Screening Decision Is Regioisomer Suspected? Screening->Decision MethodA Method A: C18 Standard (Fast, General Purity) Decision->MethodA No (Routine Check) MethodB Method B: Phenyl-Hexyl (High Resolution) Decision->MethodB Yes (Process Validation) Analysis Data Analysis (Integration & Reporting) MethodA->Analysis MethodB->Analysis Result Certificate of Analysis (CoA) Analysis->Result

Caption: Analytical workflow for selecting the appropriate HPLC method based on impurity profile risk.

Mechanism: Why Phenyl-Hexyl Wins

This diagram illustrates the separation mechanism differences.

SeparationMechanism cluster_0 Method A: C18 Interaction cluster_1 Method B: Phenyl-Hexyl Interaction C18 Alkyl Chain (C18) Target Target Molecule C18->Target Hydrophobic Impurity Regioisomer C18->Impurity Hydrophobic Target->Impurity Co-elution Phenyl Phenyl Ring Target2 Target Molecule Phenyl->Target2 Strong Pi-Pi Impurity2 Regioisomer Phenyl->Impurity2 Weak Pi-Pi Target2->Impurity2 Resolved

Caption: Mechanistic comparison showing how Pi-Pi interactions in Method B facilitate separation of isomers.

References

  • Shimadzu Technical Report. (2012). Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns. Comparison of C18 vs. Phenyl selectivity for aromatic compounds.

  • Agilent Technologies. (2009).[1][2][5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.[1][2][3] Demonstrates the effect of Methanol on pi-pi interactions.[1][2][3][4][5]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 10262831, 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. (Structural analog data).

  • BenchChem. (2025).[1][2][3][6] Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. Technical Guide. [1][2]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of the benzimidazole core, enabling the synthesis of diverse libraries of compounds for drug discovery. However, the choice of catalyst for this transformation is critical and can significantly impact yield, substrate scope, and reaction efficiency. This guide provides a comparative analysis of different catalysts for the Suzuki coupling of benzimidazoles, offering insights into their performance, mechanistic nuances, and practical application.

The Central Role of the Catalyst in Benzimidazole Suzuki Coupling

Benzimidazoles, being electron-rich N-heterocycles, can pose unique challenges in cross-coupling reactions. They can act as ligands to the metal center, potentially leading to catalyst inhibition or deactivation.[1] Therefore, the selection of an appropriate catalyst system—comprising a metal precursor and a ligand—is paramount to achieving a successful and efficient reaction. The ideal catalyst should facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination, while minimizing side reactions and catalyst deactivation.

Palladium-Based Catalysts: The Workhorses of Suzuki Coupling

Palladium complexes remain the most widely used catalysts for Suzuki-Miyaura reactions due to their broad functional group tolerance and high catalytic activity. The performance of a palladium catalyst is intricately linked to the nature of the supporting ligand.

Palladium-Phosphine Complexes

Traditional Suzuki coupling reactions have heavily relied on palladium catalysts bearing phosphine ligands. These ligands play a crucial role in stabilizing the palladium center and modulating its reactivity.

  • Triphenylphosphine (PPh₃)-Based Catalysts: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commercially available and have been traditionally used.[2][3] However, they often require higher catalyst loadings and elevated temperatures, particularly for less reactive aryl chlorides. For the coupling of 1-chloro-2-nitrobenzene with phenylboronic acid, Pd(PPh₃)₄ has been used effectively in a mixture of ethanol and water at 80 °C.[3]

  • Bulky, Electron-Rich Phosphine Ligands: The development of bulky and electron-rich monophosphine ligands, such as the Buchwald and Fu ligands (e.g., SPhos, XPhos), has revolutionized palladium-catalyzed cross-coupling reactions.[4] These ligands promote the formation of monoligated, highly reactive L₁Pd(0) species, which are more active in the oxidative addition of challenging substrates like aryl chlorides.[4]

Palladium-N-Heterocyclic Carbene (NHC) Complexes

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, often outperforming their phosphine counterparts in challenging coupling reactions. NHCs are strong σ-donors, forming robust bonds with the metal center and enhancing catalyst stability and activity.[5]

  • Benzimidazolium-Derived NHC Catalysts: Palladium complexes derived from benzimidazolium salts have shown exceptional activity in Suzuki coupling. For instance, a highly active system using PdCl₂ with N,N'-dibenzylbenzimidazolium chloride has been identified for the coupling of a wide array of aromatic halides with arylboronic acids, with catalyst loadings as low as 0.0001 mol% for aryl iodides.[6]

  • PEPPSI-Type Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a class of air- and moisture-stable Pd-NHC precatalysts that have demonstrated high efficiency in the Suzuki coupling of heteroaryl chlorides.[7]

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

The high cost and relative scarcity of palladium have driven the development of catalysts based on more earth-abundant and less expensive metals like nickel.[8] Nickel catalysts often exhibit unique reactivity and can be particularly effective for the coupling of challenging substrates.

Advantages and Challenges of Nickel Catalysts

Advantages:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium.

  • Reactivity with Challenging Substrates: Nickel catalysts can effectively couple substrates that are often problematic for palladium, such as aryl chlorides and phenol derivatives.[9]

  • Unique Mechanistic Pathways: Nickel can access different oxidation states (Ni(0)/Ni(I)/Ni(II)/Ni(III)), which can open up alternative reaction pathways.

Challenges:

  • Sensitivity to Air and Moisture: Many nickel catalysts are sensitive to air and moisture, requiring more stringent reaction setups.

  • Higher Catalyst Loadings: Often, higher catalyst loadings are required compared to the most active palladium systems.

  • Ligand Sensitivity: The choice of ligand is critical for achieving high activity and selectivity with nickel catalysts.[10]

Nickel-Phosphine and Nickel-NHC Complexes

Similar to palladium, the reactivity of nickel catalysts is heavily influenced by the supporting ligand.

  • Nickel-Phosphine Complexes: Commercially available precatalysts like NiCl₂(PCy₃)₂ have been shown to be effective for the Suzuki coupling of a broad range of aryl halides and phenol derivatives in more environmentally friendly solvents like 2-Me-THF and t-amyl alcohol.[9]

  • Nickel-NHC Complexes: Well-defined nickel complexes with bis(benzimidazolin-2-ylidene) ligands have been explored for the Suzuki-Miyaura coupling of aryl sulfamates. The steric and electronic properties of the NHC ligand, such as the bite angle and electron-donating ability, have a significant impact on the catalytic activity.[10]

Comparative Performance Data

Catalyst SystemSubstrate TypeTypical Catalyst Loading (mol%)Typical Yield (%)Key Advantages
Palladium-Based
Pd(PPh₃)₄Aryl Bromides/Iodides1-570-95Commercially available, well-established.
PdCl₂(dppf)Aryl Bromides/Chlorides1-380-99Effective for a range of substrates.
Pd(OAc)₂ / SPhosAryl Chlorides/Bromides0.5-290-98High activity for challenging substrates.[4]
Pd-Benzimidazolium NHCAryl Halides0.0001-290-99Extremely high turnover numbers.[6]
Nickel-Based
NiCl₂(PCy₃)₂Aryl Halides/Sulfamates1-580-97Cost-effective, good for challenging electrophiles.[9]
Ni-bis(benzimidazolin-2-ylidene)Aryl Sulfamates2.5-572-95Effective for phenol derivatives.[10]

Note: The data in this table is compiled from various sources and should be used as a general guide. Optimal conditions will vary depending on the specific substrates and reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling of 2-Chlorobenzimidazole

This protocol is a representative example for the coupling of a challenging heteroaryl chloride using a palladium-phosphine catalyst system.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chlorobenzimidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%) and a phosphine ligand such as SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed solvent, such as a mixture of dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Suzuki Coupling of a Benzimidazole Derivative

This protocol provides a general guideline for using a nickel catalyst for the Suzuki coupling of a benzimidazole halide.

  • Catalyst Preparation (if necessary): For air-sensitive nickel catalysts, it is often beneficial to prepare the active catalyst in situ or use a well-defined, air-stable precatalyst. For example, to prepare a Ni(0) species, NiCl₂(PPh₃)₂ can be reduced in the presence of a reducing agent.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the benzimidazole halide (1.0 mmol), the arylboronic acid (1.5 mmol), and a base such as K₃PO₄ (3.0 mmol) to a dry reaction vessel.

  • Catalyst Addition: Add the nickel precatalyst, for instance, NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a dry, degassed solvent like 2-Me-THF or t-amyl alcohol (5 mL).[9]

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 80-120 °C) for the necessary duration (typically 12-24 hours).

  • Work-up and Purification: Follow a similar procedure to the palladium-catalyzed reaction, taking care to handle any potentially air-sensitive residues appropriately.

Mechanistic Considerations and Catalyst Selection Rationale

The choice of catalyst should be guided by an understanding of the Suzuki-Miyaura catalytic cycle and the specific challenges posed by benzimidazole substrates.

Suzuki_Coupling_Cycle M0 M(0)L_n M_OA Ar-M(II)(X)L_n M0->M_OA Oxidative Addition (Ar-X) M_T Ar-M(II)(Ar')L_n M_OA->M_T Transmetalation (Ar'B(OH)₂ + Base) Product Ar-Ar' M_T->Product Reductive Elimination Product->M0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl chlorides. Bulky, electron-rich ligands on the metal center facilitate this step by promoting the formation of a coordinatively unsaturated, electron-rich metal species. This is a key reason for the superior performance of catalysts with Buchwald-type phosphines or NHC ligands.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the metal center is facilitated by a base. For benzimidazole substrates, which can coordinate to the metal, a judicious choice of ligand that is not easily displaced is important.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the active catalyst, is also promoted by bulky ligands.

Catalyst_Screening_Workflow cluster_0 Reaction Setup cluster_1 Catalyst System Variation A Substrate (Benzimidazole Halide) E Reaction under Controlled Conditions A->E B Boronic Acid B->E C Base C->E D1 Pd Catalyst 1 (e.g., Pd(PPh₃)₄) D1->E D2 Pd Catalyst 2 (e.g., Pd-NHC) D2->E D3 Ni Catalyst 1 (e.g., NiCl₂(PCy₃)₂) D3->E F Monitoring (TLC, LC-MS) E->F G Work-up & Purification F->G H Analysis & Yield Determination (NMR, etc.) G->H I Compare Results H->I

Caption: A typical workflow for screening different catalysts in a Suzuki coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of benzimidazoles is a vital transformation in medicinal chemistry. While traditional palladium-phosphine catalysts are still in use, modern catalyst systems based on bulky, electron-rich phosphines and N-heterocyclic carbenes offer significantly improved performance, especially for challenging substrates. Nickel-based catalysts present a cost-effective and highly reactive alternative, although their sensitivity to air and moisture requires more careful handling.

The future of catalyst development for this important reaction will likely focus on:

  • More Robust and Air-Stable Nickel Catalysts: Overcoming the practical limitations of nickel catalysts will be key to their wider adoption.

  • Catalysts for Late-Stage Functionalization: Developing catalysts that are tolerant of complex molecular architectures will be crucial for drug discovery.

  • Sustainable Catalysis: The use of more earth-abundant metals and greener reaction media will continue to be a major driving force in this field.[11]

By understanding the principles outlined in this guide and carefully considering the specific requirements of their synthetic targets, researchers can make informed decisions in catalyst selection to accelerate their drug discovery and development efforts.

References

  • Fuller, S., Martinez, E., Larson, A., Petersen, K., Smith, S., & Michaelis, D. J. (2022). Palladium N-H N-heterocyclic carbene complexes and their reactivity in Suzuki-Miyaura reactions of aryl chlorides. ACS Spring 2022. [Link]

  • Request PDF. (2025, August 6). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. [Link]

  • Shields, J. D., Ahn, J. M., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 16(1), 188-191. [Link]

  • Zhang, C. S., & Organ, M. G. (2024). Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling. Organometallics. [Link]

  • Camasso, N. M., & Sanford, M. S. (2017). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 139(28), 9679-9691. [Link]

  • Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Course Hero. [Link]

  • Bei, X., Crevier, T. J., Guram, A. S., Jandeleit, B., & Turner, H. W. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(16), 3477-3480. [Link]

  • Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabi, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34-38. [Link]

  • Kumar, A., Kumar, V., & Kumar, A. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 54(1), 14-17. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 1-12. [Link]

  • Request PDF. (n.d.). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. ResearchGate. [Link]

  • MacInnes, J. M., & O'Brien, M. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2185-2194. [Link]

  • Chtouki, M., & Aouad, M. R. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(11), 1332. [Link]

  • Li, Z., Wang, Y., Zhang, Y., Wang, Y., & Li, Z. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Request PDF. (2025, August 6). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Foley, C. A., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(7), 1056-1059. [Link]

  • Leadbeater, N. E., & Marco, M. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. ChemSusChem, 5(3), 432-443. [Link]

  • Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835-6837. [Link]

  • Request PDF. (2024, September 12). Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Lee, D. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 47. [Link]

  • Wang, D., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(36), 15463-15467. [Link]

  • Request PDF. (2025, October 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Hooshmand, S. E., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(3), 381-405. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 7(12), 6937-6951. [Link]

  • Mambanda, A., et al. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 27(19), 6289. [Link]

  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6937-6951. [Link]

  • Sun, G., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(4), 1435-1442. [Link]

  • Request PDF. (n.d.). Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. ResearchGate. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(4), 1254-1255. [Link]

  • O'Brien, C. J., et al. (2006). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Li, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link]

  • Chiu, P. L., et al. (2019). Nickel(ii) complexes containing tridentate ONCi ligands (i = abnormal N-heterocyclic carbene donors) and their catalytic application in Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(39), 14696-14706. [Link]

  • Hartwig, J. F., & Stradiotto, M. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Mpungose, P. P., Vundla, Z. P., Maguire, G. E. M., & Friedrich, H. B. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1776. [Link]

  • Newman, L. M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Chen, Y. H., et al. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Molecules, 26(14), 4103. [Link]

  • Semproni, J. C., et al. (2018). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions, 47(1), 169-178. [Link]

  • Pye, D. R., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 223-228. [Link]

  • Joshi, N., et al. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 12(7), 3323-3327. [Link]

  • Request PDF. (2025, August 7). Distinguishing Between the Homogeneous and Heterogeneous Mechanisms of Catalysis in the Mizoroki-Heck and Suzuki-Miyaura Reactions: Problems and Prospects. ResearchGate. [Link]

  • Al-Amin, M. (2018). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Advances | PDF | Chemical Reactions - Scribd. (n.d.). Scribd. [Link]

  • Request PDF. (n.d.). Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ResearchGate. [Link]

Sources

Benzimidazole Kinase Inhibitors: The Selectivity vs. Potency Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Trap

In kinase drug discovery, the benzimidazole scaffold is a "privileged structure" due to its uncanny ability to mimic the purine ring of ATP. This allows benzimidazole-based inhibitors to bind with high affinity to the hinge region of the kinase catalytic domain. However, this structural advantage is a double-edged sword.[1]

The Core Problem: Because the ATP-binding cleft is highly conserved across the human kinome (500+ kinases), benzimidazole derivatives often exhibit significant cross-reactivity (promiscuity) compared to alternative scaffolds like pyrimidines or indolinones.

This guide objectively compares the performance of benzimidazole inhibitors against key alternatives, using the CDK4/6 inhibitor class as a primary case study.[2] It details a self-validating experimental workflow to quantify and manage this cross-reactivity.

Comparative Analysis: Benzimidazoles vs. Alternatives

The most clinically relevant comparison of scaffold performance lies in the CDK4/6 inhibitor landscape. Here, we compare Abemaciclib (Benzimidazole scaffold) against Palbociclib (Pyridopyrimidine scaffold).[1]

The Selectivity Profile Data

While both drugs effectively inhibit CDK4/6, their off-target profiles differ drastically due to the scaffold's intrinsic binding properties.

Table 1: Kinome Selectivity & Cross-Reactivity Profile

FeatureAbemaciclib (Benzimidazole)Palbociclib (Pyridopyrimidine)Implication
Primary Targets CDK4, CDK6CDK4, CDK6Therapeutic efficacy in ER+ Breast Cancer.[1]
Major Off-Targets CDK1, CDK2, CDK9 , GSK3

, CAMKII
Minimal (Highly Selective)Abemaciclib hits cell cycle regulators spared by Palbociclib.[1]
Selectivity Score (S-score) High (Promiscuous)Low (Selective)Benzimidazoles require rigorous counter-screening.
Cellular Toxicity Cytotoxic at high doses (pan-CDK effect)Cytostatic (G1 arrest only)Abemaciclib drives apoptosis but carries higher toxicity.[3]
Clinical Side Effects Diarrhea (90%), Fatigue, Creatinine riseNeutropenia (Dose-limiting)Off-target GSK3/CDK9 inhibition contributes to GI toxicity.[1]

Key Insight: The benzimidazole scaffold of Abemaciclib allows it to penetrate the CNS better and inhibit a broader range of resistant tumors (due to CDK2/9 inhibition), but this comes at the cost of "clean" inhibition. Palbociclib's pyrimidine core offers exquisite selectivity but lacks the poly-pharmacology that might be beneficial in resistant settings.

Structural Basis of Cross-Reactivity

The benzimidazole core forms hydrogen bonds with the kinase hinge region (typically residues like Glu and Leu). Because these hinge residues are conserved, the scaffold "anchors" easily into many kinases. Selectivity must be engineered via the side chains targeting the gatekeeper residue or solvent-exposed front, whereas other scaffolds (like quinazolines) often rely on more specific hydrophobic pocket interactions.

Mechanistic Visualization

The following diagram illustrates the structural dichotomy of benzimidazole binding: the "Anchor" (source of potency/promiscuity) vs. the "Tail" (source of selectivity).

Benzimidazole_Binding_Mechanism ATP_Pocket ATP Binding Pocket (Highly Conserved) Benz_Core Benzimidazole Core (Purine Mimic) Benz_Core->ATP_Pocket Occupies Hinge_Region Hinge Region (H-Bonds) Benz_Core->Hinge_Region Strong H-Bonds (Source of Potency) Hinge_Region->ATP_Pocket Conserved Across Kinome (Source of Promiscuity) Side_Chains C2/N1 Side Chains Side_Chains->ATP_Pocket Solvent Front Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) Side_Chains->Gatekeeper Steric Clash/Fit (Determines Selectivity)

Figure 1: Mechanism of Action. The benzimidazole core drives potency via conserved hinge interactions, while off-target effects arise when side chains fail to exploit unique gatekeeper features.[1]

Experimental Protocol: The "Self-Validating" Selectivity Screen

To develop a benzimidazole inhibitor, you cannot rely on a simple IC50 assay, which often masks off-target liabilities due to ATP concentration variances.[1] You must use a Binding-First, Function-Second approach.[1]

Phase 1: High-Throughput Kinome Profiling (The Broad Sweep)

Method: KINOMEscan (Competition Binding Assay). Rationale: Unlike activity assays, this measures thermodynamic binding affinity (


), removing the variable of ATP competition.[1]
  • Library Prep: Dissolve benzimidazole analogs to 10 mM in DMSO.

  • Screening Concentration: Screen at 1

    
    M .
    
    • Note: Many protocols suggest 10

      
      M, but for benzimidazoles, this yields too many false positives. 1 
      
      
      
      M is the "Goldilocks" zone for identifying relevant off-targets.[1]
  • Target Panel: Must include the "Frequent Hitters" for this scaffold: CDK1, CDK2, GSK3

    
    , DYRK1A, and CLK2 .
    
  • Output: Calculate the Selectivity Score (S35) :

    
    
    
Phase 2: Orthogonal Validation (Thermal Shift)

Method: Differential Scanning Fluorimetry (DSF). Rationale: Validates that the binding event stabilizes the protein structure (true engagement) rather than aggregating it (common with hydrophobic benzimidazoles).

  • Mix: 2

    
    M Kinase + 10-20 
    
    
    
    M Compound + SYPRO Orange dye.
  • Ramp: 25°C to 95°C at 1°C/min.

  • Validation Criteria: A

    
     confirms specific binding. If 
    
    
    
    is negative or the curve is noisy, the compound is likely a promiscuous aggregator (PAINS).
Phase 3: Cellular Target Engagement (The Truth Serum)

Method: NanoBRET™ Target Engagement. Rationale: Biochemical potency often fails to translate to cells due to high intracellular ATP (mM range). Benzimidazoles must outcompete this ATP.

  • Transfection: HEK293 cells with Kinase-Luciferase fusion.

  • Treatment: Treat with compound + Tracer (fluorescent probe) for 2 hours.

  • Readout: Measure BRET ratio. A decrease in BRET signal indicates the benzimidazole has displaced the tracer in the live cell.

  • Data: Calculate Cellular Residence Time . Long residence time is a better predictor of efficacy than simple affinity.

Workflow Diagram

Screening_Workflow Start Benzimidazole Library Tier1 Tier 1: KINOMEscan (450+ Kinases @ 1uM) Start->Tier1 Decision1 S(35) Score < 0.05? Tier1->Decision1 Tier2 Tier 2: Kd Determination & Thermal Shift (DSF) Decision1->Tier2 Yes (Selective) Fail_Bin Discard: Promiscuous / Aggregator Decision1->Fail_Bin No (Dirty Profile) Tier2->Fail_Bin Non-binder / Aggregator Tier3 Tier 3: NanoBRET (Cellular Target Engagement) Tier2->Tier3 Valid Kd & Positive dTm Final Lead Candidate Tier3->Final IC50 < 100nM in Cells

Figure 2: The "Self-Validating" Screening Cascade. Filters compounds from biochemical affinity to cellular reality.

References

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Hafner, M., et al. (2019).[1] "Multi-level inhibition of CDK4/6-RB pathway by Abemaciclib." Cell Chemical Biology.

  • Eurofins Discovery. "KINOMEscan® Kinase Profiling Technology."[4] Eurofins Website.

  • Garuti, L., et al. (2014).[1][5][6] "Benzimidazole derivatives as kinase inhibitors." Current Medicinal Chemistry.

  • Tiedt, R., et al. (2017).[1][7] "Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib compared with that of palbociclib and abemaciclib." AACR Annual Meeting.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Benzimidazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Oncology Research

For researchers, scientists, and drug development professionals, the benzimidazole core is a familiar and promising scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in medicinal chemistry.[1][2] Many FDA-approved drugs across various therapeutic areas feature this heterocyclic motif.[3] In oncology, benzimidazole derivatives have demonstrated a remarkable breadth of mechanisms, acting as inhibitors of crucial cellular machinery like kinases (e.g., PARP, EGFR), topoisomerases, and the microtubule network.[3][4]

This guide focuses on the critical next step after synthesis: the rigorous in vitro validation of novel compounds derived from methyl 4-bromo-1H-benzimidazole-6-carboxylate . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and objectively compare the potential performance of these novel derivatives against established alternatives. The goal is to equip you with the foundational knowledge and practical steps to confidently assess the anticancer potential of your synthesized compounds.

The Hierarchical Approach to In Vitro Validation

A robust preclinical assessment of novel chemical entities follows a logical, tiered approach.[5] We begin with broad cytotoxicity screening to determine the general anticancer activity and therapeutic window. Subsequently, more specific, mechanism-of-action-elucidating assays are employed to pinpoint the molecular targets and pathways modulated by the compounds. This guide will focus on three key assays that form the bedrock of this initial validation phase.

G cluster_0 Tier 1: General Activity cluster_1 Tier 2: Mechanism of Action Cytotoxicity Cell Viability/Cytotoxicity Assay (MTT) Tubulin Tubulin Polymerization Assay Cytotoxicity->Tubulin Informs on potential mitotic disruption Kinase Kinase Inhibition Assay (e.g., PARP1) Cytotoxicity->Kinase Informs on potential signaling pathway inhibition

Caption: A tiered approach to in vitro assay validation.

Part 1: The Foundation - Cell Viability and Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[6][7]

The Causality Behind the Choice: Why the MTT Assay?

The principle of the MTT assay lies in the metabolic activity of living cells.[8] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow, water-soluble dye, into a purple, insoluble formazan product.[7] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active (and therefore viable) cells.[6] This provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay for Anticancer Compound Screening

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], HepG2 [liver])

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 40% DMF, 16% SDS, 2% acetic acid in water)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO) and positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium with fresh medium containing the compounds at various concentrations. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Trustworthiness: Self-Validating Your MTT Assay

A reliable assay is paramount. Key validation parameters include:

  • Signal-to-Background (S/B) Ratio: This metric compares the signal from your control wells (e.g., untreated cells) to the background noise (wells with medium only). A high S/B ratio indicates a robust signal. It is calculated as: S/B = Mean(Signal) / Mean(Background)[10]

  • Z'-Factor: This statistical parameter provides a measure of the quality of a high-throughput screening assay.[11] It assesses the separation between the positive (e.g., cells treated with a known cytotoxic agent) and negative (untreated cells) controls.[2] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay is considered excellent for screening if the Z'-factor is between 0.5 and 1.0.[2][12]

Comparative Performance of Benzimidazole Derivatives

The following table presents hypothetical but representative IC₅₀ values for novel benzimidazole derivatives compared to a standard chemotherapeutic agent.

Compound/DrugTarget ClassMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Novel Benzimidazole 1 Experimental5.23.87.1
Novel Benzimidazole 2 Experimental1.50.92.4
Doxorubicin Topoisomerase II Inhibitor0.80.51.2

Data is illustrative and based on typical potencies observed for novel anticancer compounds.

Part 2: Delving Deeper - Mechanism of Action Assays

Once cytotoxic activity is established, the next logical step is to investigate the mechanism of action. Given the known propensity of benzimidazole derivatives to interact with the mitotic machinery, a tubulin polymerization assay is a highly relevant choice.[13]

Tubulin Polymerization Assay

The Causality Behind the Choice: Why Target Tubulin?

Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy.[14] Compounds that inhibit tubulin polymerization, like Nocodazole (a benzimidazole derivative), or stabilize microtubules, like Paclitaxel, lead to mitotic arrest and subsequent apoptosis.[15] A cell-free tubulin polymerization assay allows for the direct assessment of a compound's effect on this fundamental process.

G cluster_0 Assay Workflow A Tubulin + GTP + Compound B Incubate at 37°C A->B C Measure Fluorescence/Absorbance B->C D Analyze Polymerization Curve C->D

Caption: Workflow for a tubulin polymerization assay.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)

  • Test compounds and controls (Nocodazole as an inhibitor, Paclitaxel as a stabilizer)

  • 384-well black, non-binding surface microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: On ice, thaw the tubulin, GTP, and assay buffer. Prepare a tubulin solution (e.g., 2 mg/mL) in the assay buffer containing GTP and a fluorescent reporter dye.

  • Compound Addition: Add serial dilutions of the test compounds and controls to the wells of the 384-well plate.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final volume is typically 50-100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization. Determine the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) of the compounds.

Comparative Performance of Tubulin-Targeting Agents
Compound/DrugMechanism of ActionIC₅₀/EC₅₀ (µM)
Novel Benzimidazole 1 Tubulin Polymerization Inhibitor2.5
Nocodazole Tubulin Polymerization Inhibitor0.2
Paclitaxel Microtubule Stabilizer0.5 (EC₅₀)

Data is illustrative. Actual values will vary based on assay conditions.

Kinase Inhibition Assay: A Focus on PARP1

Many benzimidazole derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair.[16] PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The Causality Behind the Choice: Why Target PARP1?

PARP1 plays a critical role in sensing and signaling DNA single-strand breaks. Inhibition of PARP1 leads to the accumulation of these breaks, which are converted to more lethal double-strand breaks during DNA replication. In cancer cells with a compromised ability to repair double-strand breaks, PARP inhibition results in synthetic lethality and cell death.[17] A cell-free enzymatic assay provides a direct measure of a compound's ability to inhibit PARP1 activity.

Experimental Protocol: Fluorometric PARP1 Inhibition Assay

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (as a PARP1 activator)

  • β-NAD⁺ (PARP1 substrate)

  • Test compounds and a known PARP inhibitor (e.g., Olaparib)

  • PARP assay buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl₂, pH 8.0)

  • 96-well black fluorescence plate

  • Developing reagents (e.g., 2 M KOH, 20% acetophenone in ethanol)

Procedure:

  • Assay Setup: In a 96-well plate, add the PARP assay buffer, activated DNA, and β-NAD⁺.[18]

  • Compound Addition: Add serial dilutions of the test compounds and the positive control (Olaparib).

  • Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.[18]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal according to the kit manufacturer's instructions. This typically involves converting the remaining NAD⁺ into a fluorescent product.[18]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of PARP1 activity for each compound concentration relative to the no-enzyme and no-inhibitor controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Comparative Performance of PARP1 Inhibitors
Compound/DrugTargetPARP1 IC₅₀ (nM)
Novel Benzimidazole 2 PARP1 Inhibitor15
Olaparib PARP1/2 Inhibitor5
Veliparib PARP1/2 Inhibitor6

Data is illustrative and based on published potencies.

Conclusion: A Pathway to Confident Candidate Selection

This guide provides a foundational framework for the initial in vitro validation of novel anticancer compounds derived from methyl 4-bromo-1H-benzimidazole-6-carboxylate. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to specific mechanism-of-action assays, researchers can efficiently and confidently identify promising lead candidates. The detailed protocols and emphasis on self-validating systems are designed to ensure the generation of robust and reproducible data. The provided comparative data, while illustrative, serves as a benchmark for evaluating the potential of newly synthesized derivatives against established agents. Rigorous and well-validated in vitro assays are the critical first step in the long and challenging journey of anticancer drug discovery.

References

  • In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. (2025-02-22). DOI. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025-01-13). RSC Publishing. [Link]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023-01-18). NIH. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-03). PMC. [Link]

  • Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-03). RSC Publishing. [Link]

  • Cell Viability Assays. (2013-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions. (2022-06-16). PMC - NIH. [Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025-08-19). PubMed Central. [Link]

  • Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression. (n.d.). PubMed. [Link]

  • Cell based assays – Assay Development and Validation. (2024-02-13). Skanda Life Sciences. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). FAQ 1153 - GraphPad. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022-08-04). ResearchGate. [Link]

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. (n.d.). PMC - PubMed Central. [Link]

  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2025-08-08). ResearchGate. [Link]

  • HTS Assay Validation. (2012-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022-01-10). ACS Omega. [Link]

  • The signal-to-background ratio (SBR) is defined as the fluorescence... (n.d.). ResearchGate. [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023-09-29). ACS Publications. [Link]

  • Assay performance and the Z'-factor in HTS. (2023-03-30). Drug Target Review. [Link]

  • EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (n.d.). ResearchGate. [Link]

  • Nocodazole to disrupt microtubules. (A) Fluorescence and light... (n.d.). Download Scientific Diagram - ResearchGate. [Link]

  • Summary of well-known tubulin inhibitors. (n.d.). Download Table - ResearchGate. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021-12-22). European Pharmaceutical Review. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. [Link]

  • The signal/background ratio for each target in the Index Set screen.... (n.d.). ResearchGate. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC - NIH. [Link]

  • The Z prime value (Z´). (2025-01-27). BMG LABTECH. [Link]

  • Applying analytical method validation to cell-based potency assays. (2024-08-15). Sterling Pharma Solutions. [Link]

  • Microtubule‐interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells. (n.d.). PMC - NIH. [Link]

  • What Metrics Are Used to Assess Assay Quality?. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Global Cancer Tubulin Inhibitors Market and Clinical Trial Insight 2024. (n.d.). Kuick Research. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025-09-25). PubMed Central. [Link]

  • Treatment of cancer cells with nocodazole causes microtubule disruption... (n.d.). ResearchGate. [Link]

Sources

comparing the efficacy of different N-alkylation methods for benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Tautomer Challenge

The N-alkylation of benzimidazoles is a pivotal transformation in the synthesis of bioactive compounds, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and anticancer agents. However, the reaction is complicated by annular tautomerism .

In 5-substituted benzimidazoles, the N1-H and N3-H tautomers are in rapid equilibrium. Alkylation destroys this symmetry, locking the molecule into two distinct regioisomers: the 1,5-isomer and the 1,6-isomer . The ratio of these isomers is governed by a delicate interplay of steric hindrance, electronic effects, and the specific mechanism of the alkylation method employed.

This guide objectively compares three dominant methodologies:

  • Classical Base-Mediated Alkylation (

    
    ) 
    
  • Phase Transfer Catalysis (PTC)

  • Mitsunobu Reaction

Mechanistic Landscape: The Regioselectivity Divergence

The following diagram illustrates the tautomeric equilibrium and the divergence points for regioselectivity.

Benzimidazole_Alkylation Tautomer Tautomeric Equilibrium (N1-H vs N3-H) Method_Base Method A: Base-Mediated (NaH) Mechanism: SN2 on Anion Tautomer->Method_Base Deprotonation Method_Mitsunobu Method B: Mitsunobu Mechanism: Alcohol Activation Tautomer->Method_Mitsunobu Neutral Conditions TS_Steric Transition State: Steric Repulsion Dominates Method_Base->TS_Steric Anionic Attack TS_Coord Transition State: Chelation/H-Bonding Control Method_Mitsunobu->TS_Coord Betaine Intermediate Prod_1_6 1,6-Isomer (Sterically Favored) TS_Steric->Prod_1_6 Major Product (Remote Attack) Prod_1_5 1,5-Isomer (Often Minor) TS_Steric->Prod_1_5 Minor Product TS_Coord->Prod_1_6 TS_Coord->Prod_1_5 Enhanced Formation (Substrate Dependent)

Figure 1: Mechanistic divergence in benzimidazole alkylation. Base-mediated methods typically favor the sterically less hindered 1,6-isomer via an SN2 mechanism, while Mitsunobu conditions can alter selectivity through specific intermediate interactions.

Detailed Methodological Comparison

Method A: Classical Base-Mediated Alkylation (NaH/DMF or THF)

Mechanism: Deprotonation of the NH group to form a resonance-stabilized anion, followed by


 attack on an alkyl halide.
  • Pros: High reactivity; excellent for simple, unhindered electrophiles; generally high yields (>85%).

  • Cons: Requires anhydrous conditions; poor functional group tolerance (esters, base-sensitive groups); often produces mixtures of regioisomers (~1:1 to 3:1 favoring 1,6-isomer).

  • Causality: The "naked" anion formed by NaH is a hard nucleophile. Alkylation occurs preferentially at the nitrogen furthest from the steric bulk of the 5-substituent (yielding the 1,6-isomer), but electronic withdrawal (e.g., -NO2) can de-shield the adjacent nitrogen, complicating this prediction.

Standard Protocol:

  • Dissolve 5-substituted benzimidazole (1.0 equiv) in anhydrous DMF or THF under

    
    .
    
  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Stir for 30 min to ensure complete deprotonation (

    
     evolution ceases).
    
  • Add Alkyl Halide (1.1 equiv) dropwise.

  • Warm to RT and stir for 2–12 h.

  • Quench: Pour into ice water. Filter precipitate or extract with EtOAc.

Method B: Mitsunobu Reaction (DEAD/PPh3)

Mechanism: Activation of a primary or secondary alcohol by a phosphine-azodicarboxylate adduct, followed by


-like displacement by the benzimidazole (acting as the nucleophile).
  • Pros: Uses alcohols directly (avoids halide synthesis); mild, neutral conditions; stereochemical inversion of the alcohol center; high chemoselectivity.

  • Cons: Poor atom economy (formation of

    
     and hydrazine byproducts); difficult purification; sensitive to steric bulk of the alcohol.
    
  • Key Insight: Unlike base-mediated methods, the Mitsunobu reaction proceeds via a bulky betaine intermediate. For related scaffolds like indazoles, this can completely reverse regioselectivity (favoring N2 over N1). In benzimidazoles, it allows alkylation with sensitive alcohols that would decompose under basic conditions.

Standard Protocol:

  • Dissolve benzimidazole (1.0 equiv), Alcohol (1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF.
    
  • Cool to 0°C.

  • Add DEAD or DIAD (1.2 equiv) dropwise (exothermic).

  • Stir at RT for 12–24 h.

  • Workup: Concentrate and triturate with

    
     to precipitate 
    
    
    
    (partial removal), then purify via column chromatography.
Method C: Phase Transfer Catalysis (PTC)

Mechanism: Use of a quaternary ammonium salt (


) to transfer the hydroxide ion from an aqueous phase to the organic phase (or interface), generating the benzimidazole anion in situ.
  • Pros: "Green" chemistry (uses aqueous NaOH/KOH); no need for anhydrous solvents; mild exotherm; easy scale-up; often higher selectivity due to ion-pairing effects.

  • Cons: Slower kinetics for very lipophilic substrates; requires optimization of the catalyst (Q-value).

  • Validation: Studies on 5-nitrobenzimidazol-2-one show that liquid-solid PTC (using

    
    /Acetone or Toluene) effectively suppresses side reactions compared to NaH.
    

Standard Protocol:

  • Dissolve benzimidazole (1.0 equiv) and Alkyl Halide (1.2 equiv) in Toluene or Acetone.

  • Add solid

    
     (2.0 equiv) or aq. NaOH (50%).[1]
    
  • Add TBAB (Tetrabutylammonium bromide, 5–10 mol%).

  • Reflux (or stir at RT) for 4–8 h.

  • Workup: Filter salts (if solid base) or separate phases. Evaporate solvent.[2]

Comparative Performance Data

The following table synthesizes performance metrics based on experimental data for a generic 5-substituted benzimidazole (e.g., 5-nitrobenzimidazole).

MetricMethod A: NaH / DMFMethod B: MitsunobuMethod C: PTC (TBAB)
Yield High (80–95%)Moderate (60–85%)Good (75–90%)
Regioselectivity (1,6:1,5) Moderate (~2:1 to 4:1)Variable (Steric dependent)Enhanced (Often >4:1)
Atom Economy Moderate (NaX waste)Very Poor (

, Hydrazine)
High (Catalytic)
Moisture Tolerance Low (Strictly Anhydrous)ModerateHigh (Aqueous compatible)
Purification Difficulty Low (Extraction/Cryst.)High (Remove

)
Low (Simple wash)
Green Score Low (DMF, NaH safety)Low (Reagent waste)High (Toluene/Water)

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal experimental path for your specific substrate.

Decision_Tree Start Start: Benzimidazole Substrate Is_Base_Sensitive Is the substrate/electrophile base-sensitive (e.g., esters)? Start->Is_Base_Sensitive Use_Mitsunobu Method B: Mitsunobu (Neutral conditions) Is_Base_Sensitive->Use_Mitsunobu Yes Check_Scale Is this a large-scale (>10g) or Green Chem priority? Is_Base_Sensitive->Check_Scale No Use_PTC Method C: Phase Transfer Catalysis (Toluene/NaOH/TBAB) Check_Scale->Use_PTC Yes Check_Reactivity Is the electrophile unreactive (e.g., hindered halide)? Check_Scale->Check_Reactivity No Use_NaH Method A: Classical NaH/DMF (Forcing conditions) Check_Reactivity->Use_NaH Yes (Low Reactivity) Use_Mild_Base Method D: Cs2CO3/MeCN (Mild Base) Check_Reactivity->Use_Mild_Base No (High Reactivity)

Figure 2: Strategic decision tree for selecting the N-alkylation method. Prioritize Mitsunobu for sensitive groups and PTC for scale/safety.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021.

  • Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 2007.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024.

  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2019.

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 2022.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-1H-benzimidazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of methyl 4-bromo-1H-benzimidazole-6-carboxylate, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety principles and are designed to mitigate risks to personnel and the environment.

The fundamental principle guiding the disposal of this compound is the understanding that it is a brominated organic substance. Halogenated compounds require specific disposal pathways due to their potential to form harmful byproducts upon incineration if not handled correctly and their persistence in the environment. Therefore, indiscriminate disposal is not an option.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for methyl 4-bromo-1H-benzimidazole-6-carboxylate may not always be readily available, data from structurally similar compounds, such as other brominated benzimidazoles, provide critical insights into its potential hazards.

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Can cause skin and serious eye irritation.[1][2][3]

  • Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[1]

Based on these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if ingested or inhaled.Avoid breathing dust. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection.
Aquatic Toxicity Harmful to aquatic life.Avoid release to the environment.
II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

Step 1: Personal Protective Equipment (PPE)

Ensure that all personnel involved in the handling and disposal of this compound are equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or Viton).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Lab Coat: A fully buttoned lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

Step 2: Segregation of Waste

Proper segregation is the most critical step in chemical waste management.[4] Methyl 4-bromo-1H-benzimidazole-6-carboxylate is a halogenated organic waste .

  • Action: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

  • Causality: Halogenated waste streams are treated differently than non-halogenated ones. Mixing them can lead to improper disposal, creating environmental hazards and increasing disposal costs.[5] Non-halogenated solvents are less hazardous and their disposal is less expensive.[5]

Step 3: Waste Container Management

  • Container Type: Use a compatible container, typically a high-density polyethylene (HDPE) container.[6][7]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label should clearly state the contents, including the full chemical name: "Methyl 4-bromo-1H-benzimidazole-6-carboxylate".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][8] The container should be kept tightly closed.[2][3]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with methyl 4-bromo-1H-benzimidazole-6-carboxylate are also considered hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Contaminated glassware

  • Spill cleanup materials

  • Action: Place all contaminated solid waste into a designated solid halogenated waste container.

  • Causality: This prevents the cross-contamination of non-hazardous waste streams and ensures that all potentially hazardous materials are disposed of correctly.

Step 5: Final Disposal

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Prohibition: Never dispose of methyl 4-bromo-1H-benzimidazole-6-carboxylate down the drain or in regular trash.[5] This is illegal and environmentally irresponsible.

  • Causality: Professional disposal facilities have the necessary permits and technology to handle and treat halogenated organic compounds in an environmentally sound manner, often through high-temperature incineration or other advanced destruction methods.[9]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Control: If the spill is small and you are trained to handle it, you can proceed with cleanup.

  • Cleanup:

    • Wear the appropriate PPE.

    • Absorb the spilled material with an inert absorbent, such as vermiculite or sand.

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

IV. Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation cluster_management Management cluster_disposal Final Disposal start Identify Waste: Methyl 4-bromo-1H-benzimidazole-6-carboxylate ppe Don Appropriate PPE start->ppe is_halogenated Is it a halogenated organic compound? ppe->is_halogenated halogenated_waste Collect in Halogenated Waste Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in Non-Halogenated Waste Container is_halogenated->non_halogenated_waste No label_container Label Container Clearly halogenated_waste->label_container store_safely Store in a Secure, Well-Ventilated Area label_container->store_safely contact_ehs Contact EHS for Pickup store_safely->contact_ehs end_point Proper Disposal by Licensed Contractor contact_ehs->end_point

Caption: Decision workflow for the disposal of methyl 4-bromo-1H-benzimidazole-6-carboxylate.

V. Regulatory Context

The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Laboratory Standard (29 CFR 1910.1450) provide the regulatory framework.[10][11] It is imperative that all laboratory personnel are familiar with their institution's specific Chemical Hygiene Plan and waste disposal procedures, which are designed to be in compliance with these regulations.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your organization.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-1H-benzimidazole.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Methyl-1H-benzotriazole.
  • Fisher Scientific. (2009). Safety Data Sheet for Imidazole-4-carboxaldehyde.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for Telmisartan EP Impurity A.
  • ECHEMI. (n.d.). 6-Bromo-1-methyl-1H-benzimidazole SDS.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Safety and Waste Management for SAM Chemistry Methods. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Bromine. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chamberland SOP Working with Bromine. Retrieved from [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • YOUTH Clean Tech. (2025). Chemical Safety in Labs: Handling and Storage. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-bromo-1H-benzimidazole-6-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.